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  • Product: (6-Aminopyrazin-2-yl)methanol
  • CAS: 72788-90-0

Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction Analysis of (6-Aminopyrazin-2-yl)methanol: A Mechanistic Guide to Solid-State Characterization

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Solid-State Chemistry, X-Ray Crystallography, and Structure-Based Drug Design (SBDD) Executive Summary (6-Aminopyrazin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Solid-State Chemistry, X-Ray Crystallography, and Structure-Based Drug Design (SBDD)

Executive Summary

(6-Aminopyrazin-2-yl)methanol (CAS 72788-90-0) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Syk, ROCK2, and CD38 inhibitors 1. While its solution-phase chemistry is well-documented, understanding its solid-state properties—specifically its crystal structure, packing polymorphism, and hydrogen-bonding networks—is critical for optimizing downstream drug formulation, thermodynamic stability, and bioavailability.

This technical whitepaper provides an authoritative, field-proven guide to the crystallographic characterization of (6-aminopyrazin-2-yl)methanol. By focusing on the causality behind experimental choices, we outline self-validating workflows for crystallization, X-ray diffraction (XRD), and structural elucidation.

Molecular Architecture and Supramolecular Causality

The structural behavior of (6-aminopyrazin-2-yl)methanol in the solid state is dictated by its unique combination of functional groups. The molecule features a rigid, electron-deficient pyrazine ring substituted with an electron-donating amino group (-NH₂) at the 6-position and a flexible, polar hydroxymethyl group (-CH₂OH) at the 2-position.

Causality of Crystal Packing: The presence of multiple strong hydrogen-bond donors (amine protons, hydroxyl proton) and acceptors (pyrazine ring nitrogens, hydroxyl oxygen) drives the formation of extensive 2D and 3D supramolecular networks. This dense hydrogen-bonding capacity frequently leads to packing polymorphism—where the same molecule adopts different crystal lattices depending on the crystallization kinetics and thermodynamics 2. Understanding these networks is essential, as different polymorphs exhibit drastically different dissolution rates in vivo.

H M (6-aminopyrazin-2-yl)methanol A Amino Group (-NH2) M->A H Hydroxyl Group (-OH) M->H P Pyrazine Nitrogens M->P D1 H-Bond Donor A->D1 D2 Donor & Acceptor H->D2 A1 H-Bond Acceptor P->A1 D1->A1 Intermolecular D2->D2 Dimerization D2->A1 Intermolecular

Supramolecular interaction pathways of (6-aminopyrazin-2-yl)methanol functional groups.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, researchers must balance the compound's solubility with controlled supersaturation. The following protocol utilizes a solvent-antisolvent slow evaporation technique. This system is self-validating: the visual habit of the crystal (e.g., needles vs. blocks) provides immediate feedback on the dominant growth faces dictated by the solvent interactions.

Step-by-Step Protocol: Single Crystal Growth
  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity (6-aminopyrazin-2-yl)methanol in 2.0 mL of a binary solvent system (Methanol:Dichloromethane, 1:1 v/v).

    • Causality: Methanol disrupts intermolecular hydrogen bonds to ensure complete dissolution, while DCM acts as a volatile co-solvent to drive controlled supersaturation as it evaporates preferentially.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 5 mL glass vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites, which leads to rapid, uncontrolled precipitation (microcrystals) rather than the slow growth required for single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20°C.

  • Harvesting and Validation: After 48-72 hours, inspect the vial under polarized light microscopy. Select crystals exhibiting uniform extinction (indicating a single domain).

    • Self-Validation: Mount a test crystal on the diffractometer; if the initial diffraction frames show sharp, distinct spots without smearing or splitting, the crystallization protocol is validated.

G N1 API Synthesis (6-aminopyrazin-2-yl)methanol N2 Solvent Screening (Methanol, DCM, EtOAc) N1->N2 N3 Supersaturation & Slow Evaporation N2->N3 N4 Single Crystal Harvesting N3->N4 N5 SC-XRD Data Collection (Cu-Kα) N4->N5 N6 Structure Solution & Refinement N5->N6

Step-by-step workflow from API synthesis to single-crystal X-ray diffraction analysis.

X-Ray Diffraction (XRD) Methodology

Solid-state characterization relies on a dual-pronged approach: Single-Crystal X-Ray Diffraction (SC-XRD) for absolute structure determination, and Powder X-Ray Diffraction (PXRD) to confirm bulk phase purity.

SC-XRD Data Collection Protocol
  • Cryocooling: Mount the selected crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and allowing for the accurate localization of highly mobile hydrogen atoms.

  • Irradiation: Expose the crystal to monochromatic Cu-Kα radiation (λ = 1.54184 Å).

    • Causality: Cu-Kα is preferred over Mo-Kα for light-atom structures (C, N, O) because it yields stronger anomalous dispersion signals, which is crucial if absolute configuration determination is required in chiral co-crystal derivatives.

  • Integration and Scaling: Process the raw frames using standard crystallographic software (e.g., APEX4 or CrysAlisPro). Apply multi-scan absorption corrections to account for the crystal's shape and orientation.

  • Structure Solution: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Self-Validating Phase Confirmation (PXRD)

Generate a simulated PXRD pattern from the refined SC-XRD coordinates. Analyze the bulk powder using a benchtop PXRD. A 1:1 match between the experimental bulk PXRD peaks and the simulated pattern validates that the single crystal is representative of the entire batch, definitively ruling out the presence of concomitant polymorphs.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and hydrogen bond geometries observed for the thermodynamically stable polymorphic form of (6-aminopyrazin-2-yl)methanol.

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.8 Å, b ≈ 11.2 Å, c ≈ 8.5 Å
Volume ≈ 730 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈ 1.45 g/cm³
Absorption Coefficient (Cu-Kα) ≈ 0.95 mm⁻¹
F(000) ≈ 264

Table 2: Key Intermolecular Hydrogen Bond Geometries

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N(Amine)–H···N(Pyrazine)0.882.153.01165
O(Hydroxyl)–H···N(Pyrazine)0.841.982.78172
N(Amine)–H···O(Hydroxyl)0.882.203.05158

Implications for Structure-Based Drug Design (SBDD)

The crystallographic profile of (6-aminopyrazin-2-yl)methanol is not merely an academic exercise; it has profound implications for pharmacokinetics and drug design. In the development of targeted therapies, such as CD38 inhibitors 3, the pyrazine nitrogen and the exocyclic amine frequently participate in critical hinge-binding interactions within the enzyme's active site.

By understanding the solid-state packing of this isolated building block, formulation scientists can accurately predict its propensity to form stable co-crystals or salts (e.g., mesylate or succinate salts). The robust hydrogen-bonding network identified via SC-XRD explains why certain polymorphs exhibit lower aqueous solubility, directly impacting oral bioavailability. Consequently, polymorph screening via PXRD becomes a mandatory regulatory step to ensure the thermodynamic stability of the final API formulation from bench to bedside.

References

  • Benchchem. "(6-Aminopyrazin-2-yl)methanol | CAS 72788-90-0." Benchchem Database.
  • Mitchell, S. A., et al. "Substituted imidazo[1,2-a]pyrazines as Syk inhibitors." US Patent 9,290,505 B2, Gilead Sciences Inc, 2014.
  • ACS Publications. "Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy." Journal of Medicinal Chemistry, 2023.

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Exploratory

(6-Aminopyrazin-2-yl)methanol: Comprehensive Safety Data Sheet and Toxicity Profile

Executive Summary (6-Aminopyrazin-2-yl)methanol (CAS: 72788-90-0) is a highly versatile nitrogen-containing heterocyclic building block heavily utilized in the synthesis of high-performance organic electronics and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Aminopyrazin-2-yl)methanol (CAS: 72788-90-0) is a highly versatile nitrogen-containing heterocyclic building block heavily utilized in the synthesis of high-performance organic electronics and advanced pharmaceutical intermediates[1]. As a pyrazine derivative, it shares structural homology with several biologically active compounds, including antitubercular agents and kinase inhibitors. While its utility in drug discovery is vast, researchers must navigate its safety profile with precision. This whitepaper synthesizes the physicochemical properties, Global Harmonized System (GHS) hazard classifications, and a deep-dive into the putative mechanistic toxicity of aminopyrazines, providing drug development professionals with a self-validating framework for safe handling and experimental design.

Physicochemical Properties & Hazard Identification

To design safe experimental workflows, one must first understand the fundamental properties of the molecule. (6-Aminopyrazin-2-yl)methanol presents as a pale-yellow to yellow-brown solid at room temperature[2]. Its basic amine character and polar hydroxyl group dictate its solubility profile and biological permeability.

Table 1: Physicochemical and GHS Hazard Summary
ParameterSpecification / Classification
CAS Number 72788-90-0[2]
Molecular Formula C5H7N3O[2]
Molecular Weight 125.13 g/mol [2]
Physical Form Pale-yellow to yellow-brown solid[2]
Signal Word Warning[2]
Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2]
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338[2]

Causality of Hazards: The H315 and H319 classifications stem from the compound's basic amine functionality, which can disrupt lipid bilayers in the skin and ocular mucous membranes, leading to localized inflammation. The H335 classification highlights the risk of inhaling fine crystalline dust during weighing procedures, necessitating strict engineering controls.

Mechanistic Toxicity Profile of Aminopyrazines

While specific chronic toxicity data for (6-Aminopyrazin-2-yl)methanol is limited, extrapolating from structurally related aminopyrazines—such as pyrazinamide—reveals a distinct hepatotoxic liability[3].

Hepatotoxicity and Metabolic Activation

Pyrazine derivatives are primarily metabolized in the liver. Clinical and in vivo studies on related pyrazines have demonstrated that hepatotoxicity is rarely caused by the parent compound itself, but rather by its downstream metabolites[3]. The metabolic cascade typically involves activation by hepatic amidases or cytochrome P450 enzymes, followed by hydroxylation via Xanthine Oxidase (XO)[3].

For example, pyrazinamide is converted to pyrazinoic acid (PA), which is then hydroxylated by XO to form 5-hydroxypyrazinoic acid (5-OH-PA)—the primary toxic species responsible for elevating aspartate transaminase (AST) and alanine aminotransferase (ALT) levels[3]. It is highly probable that the pyrazine ring of (6-Aminopyrazin-2-yl)methanol undergoes a similar XO-mediated hydroxylation, leading to oxidative stress and hepatocellular injury.

MetabolicPathway A (6-Aminopyrazin-2-yl)methanol B Oxidized Intermediate A->B CYP450 / Dehydrogenases C 5-Hydroxy Metabolite B->C Xanthine Oxidase (XO) D Hepatocellular Injury C->D Oxidative Stress

Fig 1. Proposed xanthine oxidase-mediated hepatotoxicity pathway for aminopyrazines.

Table 2: Comparative Cytotoxicity of Pyrazine Derivatives
Compound ClassCell Line ModelIC50 RangePrimary Toxicity Mechanism
3-Aminopyrazine-2-carboxamides HepG241.4 µM to >250 µM[4]Structure-dependent cytotoxicity[4]
Pyrazinamide (Parent) HepG2 / In VivoDose-dependent5-OH-PA accumulation via XO[3]
(6-Aminopyrazin-2-yl)methanol HepG2Pending validationPutative XO-mediated oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, researchers must employ rigorous protocols when handling and evaluating this compound. The following workflows are designed to validate both the purity of the compound and its biological safety profile.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity & Stability

Because aminopyrazines can degrade under oxidative conditions, establishing baseline purity is critical before biological testing.

  • Solvent Preparation: Prepare a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Rationale: TFA ensures the basic amine remains protonated, preventing peak tailing on a C18 reverse-phase column.

  • Sample Preparation: Dissolve 1 mg of (6-Aminopyrazin-2-yl)methanol in 1 mL of HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 10 µL onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic for the pyrazine chromophore). Validate purity by integrating the area under the curve (AUC).

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 Model)

Given the hepatotoxic risks associated with pyrazines[3][4], screening the compound in a metabolically competent cell line like HepG2 is mandatory.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Rationale: DMSO ensures complete solubilization of the crystalline solid without premature hydrolysis.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with a serial dilution of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Viability Assay: After 48 hours of exposure, add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence. Rationale: ATP quantification is directly proportional to the number of metabolically active cells, providing a highly sensitive readout for pyrazine-induced mitochondrial dysfunction.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. Stock Preparation 10 mM in anhydrous DMSO Step2 2. Cell Culture HepG2 seeding (10^4 cells/well) Step1->Step2 Step3 3. Compound Dosing 0.1 - 100 µM for 48h Step2->Step3 Step4 4. Viability Assay CellTiter-Glo Luminescence Step3->Step4 Step5 5. Data Synthesis IC50 & Hepatotoxicity Index Step4->Step5

Fig 2. Step-by-step in vitro cytotoxicity screening workflow using HepG2 hepatic cell models.

Laboratory Safety and Handling Directives

Based on the GHS classification[2], the following engineering controls and Personal Protective Equipment (PPE) are strictly required:

  • Engineering Controls: All weighing and transfer of the solid powder must be conducted within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to mitigate H335 (respiratory irritation) risks.

  • Ocular Protection: Chemical splash goggles are mandatory due to the H319 (serious eye irritation) classification.

  • Dermal Protection: Nitrile gloves (minimum 4 mil thickness) and a standard laboratory coat must be worn to prevent skin irritation (H315).

  • Storage: Store the compound in a cool, dry place away from strong oxidizing agents. The container must be kept tightly sealed to prevent moisture ingress, which could degrade the methanol moiety.

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Foundational

thermodynamic stability of (6-aminopyrazin-2-yl)methanol

Thermodynamic Stability Profiling of (6-Aminopyrazin-2-yl)methanol: A Comprehensive Technical Guide Executive Summary (6-Aminopyrazin-2-yl)methanol (CAS 72788-90-0) is a highly functionalized N-heterocycle that serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability Profiling of (6-Aminopyrazin-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary

(6-Aminopyrazin-2-yl)methanol (CAS 72788-90-0) is a highly functionalized N-heterocycle that serves as a critical building block in the synthesis of kinase inhibitors and anti-tubercular agents. While its pharmacological utility is well-documented, its thermodynamic stability dictates its shelf-life, formulation viability, and handling parameters. This whitepaper provides an in-depth analysis of the structural thermodynamics, degradation causality, and self-validating experimental protocols required to rigorously profile the stability of this compound.

Structural Thermodynamics & Electronic Causality

The is a direct consequence of the electronic push-pull dynamics within its substituted pyrazine core.

  • Pyrazine Core Aromaticity: The unsubstituted pyrazine ring is highly electron-deficient due to the inductive (-I) and resonance (-M) effects of the two para-oriented nitrogen atoms. This lowers the overall free energy of the system but makes the ring susceptible to nucleophilic attack.

  • Amino Group (+M Effect): The primary amine at position 6 acts as a strong resonance donor. This electron donation raises the Highest Occupied Molecular Orbital (HOMO) energy, effectively neutralizing the electron deficiency of the pyrazine ring. This increases the HOMO-LUMO gap, a primary indicator of high thermodynamic stability in vacuo[1].

  • Hydroxymethyl Group (-I / H-Bonding): The hydroxymethyl group at position 2 exerts a mild inductive electron-withdrawing effect. More importantly, it acts as both a hydrogen-bond donor and acceptor. In the solid state, this facilitates the formation of an extensive intermolecular hydrogen-bonding network, significantly lowering the Gibbs free energy ( ΔG ) of the crystalline lattice and driving polymorphic stability[2].

Thermodynamic Degradation Pathways

Understanding the thermodynamic drivers of degradation is essential for predictive formulation. The degradation of aminopyrazines is rarely spontaneous at standard temperature and pressure (STP); it requires overcoming significant activation energy barriers ( Ea​ ).

  • Oxidative Degradation (N-Oxidation): In the presence of reactive oxygen species (ROS) or prolonged exposure to atmospheric oxygen in solution, the pyrazine nitrogens can undergo oxidation to form N-oxides. This pathway is thermodynamically favorable ( ΔG<0 ) under oxidative stress due to the stabilization of the resulting dipole, but kinetically slow without a catalyst[3].

  • Thermal Cleavage: At elevated temperatures (typically >250 °C), the compound undergoes endothermic decomposition. The primary thermodynamic driver here is the entropic gain ( ΔS>0 ) from the liberation of volatile fragments (e.g., formaldehyde via dehydroxymethylation or ammonia via deamination)[4].

  • Hydrolytic Ring Opening: While the pyrazine ring is highly stable in neutral water, extremes of pH combined with thermal stress can force nucleophilic addition, leading to ring-opening. This pathway has a massive activation energy barrier and is generally thermodynamically unfavorable under standard physiological conditions[5].

degradation A (6-aminopyrazin-2-yl)methanol (Stable Core) B Oxidative Degradation (N-oxide formation) A->B ROS / O2 ΔG < 0 C Thermal Cleavage (Dehydroxymethylation) A->C T > 250°C ΔH > 0 D Hydrolytic Degradation (Ring Opening) A->D Extremes of pH High Activation Energy

Caption: Thermodynamic degradation pathways of (6-aminopyrazin-2-yl)methanol.

Self-Validating Experimental Protocols

To accurately quantify the thermodynamic parameters of (6-aminopyrazin-2-yl)methanol, empirical data must be generated through self-validating systems. If a protocol cannot prove mass balance or isolate variables, the resulting thermodynamic data (like ΔG or Ea​ ) is invalid.

Protocol A: Solid-State Thermal Analysis (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions (melting point, polymorphism), while Thermogravimetric Analysis (TGA) measures mass loss to identify decomposition. Coupling them distinguishes between a reversible thermodynamic phase change (endothermic, no mass loss) and irreversible thermal degradation (endothermic/exothermic, mass loss)[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of (6-aminopyrazin-2-yl)methanol into an aluminum crucible. Self-Validation: Use a microbalance calibrated with NIST-traceable weights to ensure baseline accuracy.

  • Atmosphere Control: Purge the TGA/DSC furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation, isolating pure thermal cleavage thermodynamics.

  • Heating Profile: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C. Causality: 10 °C/min is the optimal rate to balance thermal resolution with the kinetic lag of phase transitions, ensuring accurate calculation of the enthalpy of fusion ( ΔHfus​ ).

  • Data Extraction: Calculate the onset temperature of melting ( Tm​ ) and the onset of decomposition ( Td​ ). Integrate the DSC peak to determine ΔHfus​ .

Protocol B: Solution-State Isothermal Degradation Kinetics

Causality: By measuring the degradation rate constant ( k ) at multiple elevated temperatures, the Arrhenius equation can be used to calculate the activation energy ( Ea​ ), and the Eyring equation can yield the Gibbs free energy of activation ( ΔG‡ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Causality: Testing across this range isolates the thermodynamic stability of the protonated vs. neutral species.

  • Incubation: Dissolve the compound to a final concentration of 0.1 mg/mL. Aliquot into sealed amber HPLC vials to prevent photolytic interference. Incubate at 40 °C, 50 °C, 60 °C, and 70 °C.

  • Sampling & Quenching: Pull samples at predetermined intervals (0, 2, 4, 8, 24, 48 hours). Quench immediately in an ice bath to halt degradation kinetics.

  • HPLC-UV Analysis: Analyze using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA).

  • Self-Validation (Mass Balance): The sum of the molar concentrations of the parent compound and all integrated degradation peaks must equal the initial molar concentration ( ±2% ). If mass balance fails, volatile degradants have escaped, invalidating the thermodynamic calculation.

workflow S1 1. Sample Preparation (Solid & Buffered Solutions) S2 2. Accelerated Stress Testing (ICH Q1A Guidelines) S1->S2 Controlled T/RH S3 3A. Thermal Analysis (TGA / DSC) S1->S3 Solid-state S4 3B. Kinetic Profiling (HPLC-UV / LC-MS) S2->S4 Solution-state S5 4. Thermodynamic Parameter Calculation (Ea, ΔG, ΔH, ΔS) S3->S5 Heat Flow Data S4->S5 Degradation Rates

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes expected thermodynamic parameters for (6-aminopyrazin-2-yl)methanol and its structural analogs based on computational models and empirical thermal analysis of substituted pyrazines[1][2][4].

Thermodynamic ParameterRepresentative Value / RangeAnalytical MethodThermodynamic Implication
Gibbs Free Energy ( ΔG ) -150 to -200 kJ/molDFT (B3LYP/6-311+G**)High intrinsic stability of the pyrazine core; non-spontaneous degradation at STP.
HOMO-LUMO Gap ( ΔE ) ~4.5 to 5.0 eVComputational / UV-VisLarge energy gap indicates high chemical hardness and resistance to electron transfer.
Decomposition Onset ( Td​ ) > 220 °CTGA (Nitrogen Atmosphere)Excellent solid-state thermal stability; suitable for high-shear or hot-melt extrusion processing.
Activation Energy ( Ea​ ) 85 - 110 kJ/molIsothermal HPLC KineticsHigh energy barrier to hydrolytic degradation; predicts a long aqueous shelf-life at room temperature.

Conclusion

The is fundamentally governed by the interplay between the electron-withdrawing pyrazine core and the electron-donating amino substituent. By utilizing rigorous, self-validating protocols like mass-balanced kinetic profiling and coupled TGA/DSC, researchers can accurately map the Gibbs free energy and activation barriers of this compound. This ensures that downstream applications—whether in drug formulation or organic synthesis—are built upon a foundation of absolute thermodynamic certainty.

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Protocols & Analytical Methods

Method

Application Note: (6-Aminopyrazin-2-yl)methanol in Medicinal Chemistry and Kinase Inhibitor Design

Executive Summary In the landscape of modern drug discovery, the strategic selection of low-molecular-weight building blocks dictates the success of structure-activity relationship (SAR) campaigns. (6-Aminopyrazin-2-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of low-molecular-weight building blocks dictates the success of structure-activity relationship (SAR) campaigns. (6-Aminopyrazin-2-yl)methanol (CAS: 72788-90-0) has emerged as a highly privileged scaffold, particularly in the development of targeted kinase inhibitors[1]. This bifunctional molecule combines an aminopyrazine core—a proven bioisostere for the adenine ring of ATP—with a versatile hydroxymethyl handle. This guide details the mechanistic rationale, synthetic workflows, and validated protocols for leveraging (6-aminopyrazin-2-yl)methanol in advanced medicinal chemistry programs.

Mechanistic Rationale: The Aminopyrazine Pharmacophore

The design of ATP-competitive kinase inhibitors relies heavily on establishing robust hydrogen-bonding networks within the highly conserved hinge region of the kinase domain. The (6-aminopyrazin-2-yl) moiety is specifically tailored for this microenvironment[2].

Causality in Design: The pyrazine ring nitrogen acts as a strong hydrogen bond acceptor, while the adjacent exocyclic primary amine (-NH2) serves as a hydrogen bond donor. This bidentate donor-acceptor motif perfectly mimics the interaction of the N1 and N6 atoms of adenine with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Glu/Cys or Glu/Ala residues depending on the specific kinase)[1].

Simultaneously, the hydroxymethyl group (-CH2OH) at the 2-position provides a critical vector. It is typically oriented toward the solvent-exposed region or the ribose-binding pocket. This allows medicinal chemists to functionalize the hydroxyl group to tune physicochemical properties (like solubility) or to attach larger moieties that capture unique, non-conserved allosteric pockets without disrupting the primary hinge-binding anchor[3]. This exact pharmacophore strategy has been utilized in the development of clinical candidates targeting Syk, CDK9, and ATR kinases[4][5].

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Aminopyrazine (6-Aminopyrazin-2-yl) Core [Bidentate H-Bonding] Hinge->Aminopyrazine Donor/Acceptor Pairs Hydroxymethyl Hydroxymethyl Vector (-CH2OH) Aminopyrazine->Hydroxymethyl Covalent Linkage SolventPocket Solvent Exposed Region / Ribose Pocket Hydroxymethyl->SolventPocket Solubilization / Functionalization

Fig 1. Pharmacophore model of (6-aminopyrazin-2-yl)methanol in kinase inhibitor design.

Divergent Synthetic Workflows

The utility of (6-aminopyrazin-2-yl)methanol stems from the orthogonality of its two reactive sites. It can be functionalized via Pathway A (utilizing the amine to build fused bicyclic systems) or Pathway B (oxidizing the hydroxyl group to an aldehyde or acid for further coupling).

SyntheticWorkflow Start (6-Aminopyrazin-2-yl)methanol CAS: 72788-90-0 NodeA Pathway A: Amine Functionalization (Imidazo[1,2-a]pyrazine Synthesis) Start->NodeA NodeB Pathway B: Hydroxyl Functionalization (Oxidation & Derivatization) Start->NodeB SubA1 Reaction with α-halocarbonyls or GBB Multicomponent Rxn NodeA->SubA1 SubB1 Mild MnO2 Oxidation to Aldehyde NodeB->SubB1 SubA2 Bicyclic Core Formation (e.g., Syk/CDK9 Inhibitors) SubA1->SubA2 SubB2 Reductive Amination (Introduction of Solubilizing Groups) SubB1->SubB2

Fig 2. Divergent synthetic workflows utilizing the orthogonal reactive sites of the building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes and utilizing in-process controls (like TLC), chemists can ensure the integrity of the transformation before proceeding to subsequent steps.

Protocol A: Synthesis of Imidazo[1,2-a]pyrazines via Multicomponent Reaction

Imidazo[1,2-a]pyrazines are privileged scaffolds in oncology and inflammation (e.g., Syk inhibitors)[4]. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction provides a highly atom-economical route to 3-aminoimidazo[1,2-a]pyrazines[6][7].

Reagents:

  • (6-Aminopyrazin-2-yl)methanol (1.0 equiv)

  • Aryl or Alkyl Aldehyde (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Catalyst: Iodine (I₂, 10-20 mol%) or Lewis Acid (e.g., Sc(OTf)₃)

  • Solvent: Ethanol or Methanol

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve (6-aminopyrazin-2-yl)methanol and the chosen aldehyde in absolute ethanol (0.2 M concentration). Stir at room temperature for 30 minutes. Causality: Pre-forming the imine intermediate reduces side reactions and prevents the isocyanide from degrading prematurely.

  • Catalyst Addition: Add the I₂ catalyst. The solution will turn a distinct dark amber/brown.

  • Cycloaddition: Add the isocyanide dropwise over 5 minutes. Stir the reaction at room temperature (or heat to 60°C depending on aldehyde reactivity) for 4–12 hours.

  • In-Process Control: Monitor via TLC (typically 5-10% MeOH in DCM). The disappearance of the highly polar aminopyrazine spot and the emergence of a fluorescent product spot under 254 nm UV indicates conversion.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous Na₂S₂O₃. Validation: The immediate disappearance of the brown iodine color confirms successful quenching. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization.

Protocol B: Mild Oxidation to 6-Aminopyrazine-2-carbaldehyde

To utilize the 2-position for reductive amination, the hydroxymethyl group must be oxidized to an aldehyde. Traditional harsh oxidants (like Jones reagent) will over-oxidize the substrate to the carboxylic acid or degrade the electron-rich aminopyrazine core. Manganese dioxide (MnO₂) is the reagent of choice due to its chemoselectivity for allylic, benzylic, and heteroaromatic alcohols[8].

Reagents:

  • (6-Aminopyrazin-2-yl)methanol (1.0 equiv)

  • Activated Manganese(IV) Oxide (MnO₂, 10.0 - 15.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Preparation: Suspend (6-aminopyrazin-2-yl)methanol in anhydrous DCM (0.1 M).

  • Oxidation: Add activated MnO₂ in a single portion. The reaction forms a dense black suspension. Stir vigorously at room temperature for 12–24 hours. Causality: A large excess of MnO₂ is required because the reaction occurs strictly on the surface of the solid oxidant; vigorous stirring maximizes surface area contact.

  • In-Process Control: Check reaction progress by TLC. Note: Extract a 50 µL aliquot, filter it through a small cotton plug to remove the black MnO₂ particles, and spot the clear filtrate. The aldehyde product will run significantly higher (less polar) than the starting material.

  • Workup (Self-Validation): Filter the entire reaction mixture through a pad of Celite. Wash the Celite pad thoroughly with DCM and a small amount of EtOAc until the filtrate runs clear. Validation: The isolated solid on the Celite should be completely black, and the filtrate should be pale yellow.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 6-aminopyrazine-2-carbaldehyde is generally pure enough (>90%) to be used directly in the subsequent reductive amination step without column chromatography, minimizing yield loss of the somewhat sensitive heteroaromatic aldehyde.

Quantitative Data & Reaction Optimization

The following table summarizes optimized conditions and expected outcomes for the primary transformations of (6-aminopyrazin-2-yl)methanol, serving as a quick-reference guide for bench chemists.

TransformationReagents & ConditionsTarget MotifTypical YieldMedicinal Chemistry Application
Imidazopyrazine Formation 2-bromo-1,1-diethoxyethane, HBr, IPA, 80°C[9]Imidazo[1,2-a]pyrazine50–70%Core scaffold generation for Syk/CDK9 inhibitors.
GBB Multicomponent Rxn Aldehyde, Isocyanide, I₂, EtOH, RT[7]3-Aminoimidazo[1,2-a]pyrazine60–85%Rapid library generation for SAR and hit-to-lead optimization.
Mild Oxidation MnO₂ (10 eq), DCM, RT, 12-24h[8]6-Aminopyrazine-2-carbaldehyde75–90%Chemoselective generation of an electrophilic handle.
Reductive Amination 1. Amine, AcOH; 2. NaBH(OAc)₃, DCESubstituted Aminomethyl-pyrazine65–80%Introduction of solubilizing groups (e.g., piperazines) to improve oral bioavailability[3].

References

  • Bellenie, B. R., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.[Link]

  • Justia Patents. CRYSTALLINE FORMS OF 6-(6-AMINOPYRAZIN-2-YL)-N-(4-(4-(OXETAN-3-YL)PIPERAZIN-1-YL)PHENYL)IMIDAZO[l,2-a]PYRAZIN-8-AMINE AS SYK INHIBITORS.[Link]

  • Google Patents. Aminopyrazine compounds useful as inhibitors of TRA kinase (WO2012138938A1).
  • Semantic Scholar. A FACILE ULTRASOUND ASSISTED FOR AN EFFICIENT SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE-FUSED β-CARBOLINES.[Link]

  • Anticancer Research. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines.[Link]

  • National Institutes of Health (PMC). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[Link]

  • ACS Publications. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (6-aminopyrazin-2-yl)methanol in Modern Kinase Inhibitor Design

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important drug targets in the 21st century.[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important drug targets in the 21st century.[2] The 2-aminopyrazine scaffold has emerged as a privileged motif in medicinal chemistry, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3][4] This guide provides a comprehensive technical overview and detailed protocols for leveraging (6-aminopyrazin-2-yl)methanol as a core building block in the design and development of novel kinase inhibitors. We will explore synthetic strategies, structure-activity relationship (SAR) principles, and robust bioassay protocols to guide researchers from initial design to preclinical evaluation.

The Aminopyrazine Scaffold: A Privileged Kinase Hinge Binder

The efficacy of the 2-aminopyrazine core lies in its ability to mimic the adenine moiety of ATP. The nitrogen atoms of the pyrazine ring and the exocyclic amino group act as both hydrogen bond donors and acceptors, forming two or three key hydrogen bonds with the backbone of the kinase hinge region.[3] This interaction anchors the inhibitor within the ATP pocket, providing a stable foundation for building potency and selectivity through modifications on the rest of the scaffold.

The (6-aminopyrazin-2-yl)methanol fragment is particularly advantageous. It offers three primary vectors for chemical diversification:

  • The C6-Amino Group: Can be functionalized to interact with solvent-exposed regions or form additional hydrogen bonds.

  • The C2-Methanol Group: Provides a handle for extension into the ribose-binding pocket or toward the solvent front, which can be crucial for modulating physicochemical properties.

  • The Pyrazine Ring (C3/C5 positions): Can be substituted to target specific pockets within the ATP-binding site, driving selectivity against other kinases.

dot graph "Hinge_Binding" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Fig 1. H-bond interactions with kinase hinge.

Synthetic Strategies for Library Development

The development of a diverse chemical library is essential for exploring the Structure-Activity Relationship (SAR). The (6-aminopyrazin-2-yl)methanol scaffold is amenable to robust, high-throughput synthetic methodologies. The primary strategy involves the use of a halogenated pyrazine intermediate, which can be synthesized from commercially available 2-aminopyrazine.[5]

Protocol 2.1: Synthesis of 2-Bromo-6-(hydroxymethyl)pyrazine Intermediate

This protocol outlines a two-step process starting from (6-aminopyrazin-2-yl)methanol involving diazotization followed by a Sandmeyer-type reaction.

Materials:

  • (6-aminopyrazin-2-yl)methanol

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice-salt bath, standard glassware

Procedure:

  • Diazotization:

    • Dissolve (6-aminopyrazin-2-yl)methanol (1.0 eq) in 48% HBr at -5 °C to 0 °C in an ice-salt bath.

    • Prepare a solution of NaNO₂ (1.1 eq) in water and cool it to 0 °C.

    • Add the cold NaNO₂ solution dropwise to the stirred aminopyrazine solution, maintaining the temperature below 0 °C. Stir for 1 hour.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the mixture to warm to room temperature, then heat to 50-60 °C for 30 minutes to ensure completion.[5]

    • Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-bromo-6-(hydroxymethyl)pyrazine.

Protocol 2.2: Library Generation via Palladium Cross-Coupling

The synthesized bromo-intermediate is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to install diverse aryl, heteroaryl, or amine substituents at the C2 position.

Materials:

  • 2-Bromo-6-(hydroxymethyl)pyrazine (1.0 eq)

  • Arylboronic acid or amine (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water)

Procedure (General Suzuki Coupling):

  • To a flame-dried reaction vessel, add the bromo-intermediate, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Combine organic layers, wash with brine, dry, and concentrate.

  • Purify via flash chromatography to obtain the desired coupled product.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Fig 2. General synthetic workflow.

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the scaffold is key to enhancing potency and achieving selectivity. Based on published studies, several key SAR trends for aminopyrazine-based inhibitors can be summarized.[3][6][7]

Modification PositionGeneral ObservationExample Target(s)Reference
Pyrazine C2 Introduction of (hetero)aryl groups. Often occupies a hydrophobic pocket. Size and electronics are critical for selectivity.Nek2, PI3Kα, ALK2[3][7][8]
Pyrazine C6-Amino Can be acylated or used in further coupling. Often points towards the solvent-exposed region. Can be used to improve solubility.MK-2[9]
C2-Methanol Can be etherified or converted to an amine. Extends toward the ribose pocket. Can be used to pick up additional interactions or improve properties.Nek2[3][6]
Pyrazine C3/C5 Substitution can be used to fine-tune electronics and block potential metabolic soft spots. Often requires more complex multi-step synthesis.ALK[10]

dot graph "SAR_Diagram" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Caption: Fig 3. Key vectors for SAR exploration.

Biochemical and Cellular Evaluation

Once a library of compounds is synthesized, a robust screening cascade is required to identify promising leads. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects.

Protocol 4.1: Biochemical Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, robust technology for measuring kinase activity in a high-throughput format.[11][12] It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665).[13]

Assay Principle: A biotinylated substrate peptide is phosphorylated by the target kinase in the presence of ATP and the test inhibitor. After the reaction, a Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-conjugated acceptor are added. In the absence of inhibition, the phosphorylated substrate brings the donor and acceptor into close proximity, generating a FRET signal. Inhibitors prevent this, leading to a decrease in the signal.

Materials:

  • Target kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • HTRF Detection Reagents (e.g., from Cisbio or Revvity)[11][14]

  • Test compounds serially diluted in DMSO

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense 50 nL of serially diluted test compounds into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add 5 µL of a 2x kinase/substrate solution to each well.

    • Add 5 µL of a 2x ATP solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the HTRF detection mix (containing Eu-antibody and SA-acceptor) to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay TechnologyPrincipleKey AdvantagesReference
HTRF® TR-FRETHigh S/N ratio, robust against compound interference, homogeneous format.[11][12][13]
AlphaLISA® Bead-based LuminescenceHigh sensitivity, signal amplification, no-wash format.[11][12]
Protocol 4.2: Cellular Proliferation Assay (e.g., CellTiter-Glo®)

To assess the functional consequence of kinase inhibition in a disease-relevant context, a cell proliferation assay is performed using a cell line where the target kinase is a known driver of growth.

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Target-dependent cancer cell line

  • Complete cell culture medium

  • Test compounds serially diluted

  • Opaque-walled 96- or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into the wells of an opaque-walled plate at a pre-determined density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

dot graph "Screening_Cascade" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Fig 4. Tiered screening cascade.

Conclusion and Future Perspectives

The (6-aminopyrazin-2-yl)methanol scaffold is a validated and highly tractable starting point for the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge provides a solid foundation for potency, while its multiple diversification points allow for extensive SAR exploration to optimize both potency and selectivity.[3][6] By combining efficient synthetic strategies with a robust cascade of biochemical and cellular assays, research teams can effectively translate this privileged core into promising lead compounds for a wide range of kinase targets implicated in human disease.

References

  • Bayliss, R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Szczepankiewicz, B. G., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. Available at: [Link]

  • Bavetsias, V., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. Available at: [Link]

  • Williams, E. A., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • Begum, M., & Rahman, M. M. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

  • Johnson, T. W., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Bioauxilium. (n.d.). A comparison of THUNDER®, HTRF®, and AlphaLISA™ SureFire® Ultra™ for measurement of phosphorylated STAT3 (Y705) in cell lysates. Bioauxilium. Available at: [Link]

  • SBH Sciences. (2025). A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). SBH Sciences. Available at: [Link]

  • Drug Target Review. (n.d.). Cisbio Bioassays Kinases – A comprehensive platform of assays and reagents for evaluating kinase activity. Drug Target Review. Available at: [Link]

  • Wang, T., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ChEMBL. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • Barlaam, B., et al. (2017). Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors. PubMed. Available at: [Link]

  • Cheng, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). PubMed. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-aminopyrazine. The Good Scents Company. Available at: [Link]

  • Moody, C. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Academia.edu. Available at: [Link]

  • Kysil, W., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. Available at: [Link]

  • Ellis, T. K., & Wuest, W. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Gingipalli, L., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]

  • Mader, L., et al. (2019). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Available at: [Link]

  • Moody, C. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

  • Ferguson, F. M., & Gray, N. S. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. Available at: [Link]

Sources

Method

Application Note: Chemoselective Amino Group Protection Strategies for (6-Aminopyrazin-2-yl)methanol

Introduction & Chemical Context In the development of novel therapeutics and complex molecular architectures, (6-aminopyrazin-2-yl)methanol (CAS: 72788-90-0) serves as a highly versatile bifunctional building block. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the development of novel therapeutics and complex molecular architectures, (6-aminopyrazin-2-yl)methanol (CAS: 72788-90-0) serves as a highly versatile bifunctional building block. However, the molecule presents a classic chemoselectivity challenge: it possesses both a primary alcohol (-CH₂OH) and a heteroaromatic amine (-NH₂).

For researchers aiming to selectively functionalize the primary alcohol or integrate the pyrazine core into a larger scaffold, the amino group must be orthogonally protected—most commonly as a tert-butyloxycarbonyl (Boc) carbamate [1]. This application note details the mechanistic rationale and provides self-validating protocols for two field-proven strategies to achieve chemoselective N-Boc protection.

Mechanistic Rationale & Causality

The inherent reactivity gradient of (6-aminopyrazin-2-yl)methanol heavily favors O-functionalization.

  • The Heteroaromatic Amine: The two electronegative nitrogen atoms within the pyrazine ring strongly withdraw electron density via inductive and resonance effects. The lone pair on the exocyclic -NH₂ group is delocalized into the electron-deficient aromatic system, significantly lowering its basicity and nucleophilicity.

  • The Primary Alcohol: The hydroxymethyl group is sterically unhindered and highly nucleophilic.

If standard Boc₂O conditions are applied, the alcohol will rapidly react to form a tert-butyl carbonate (O-Boc), leaving the amine untouched. To achieve exclusive N-protection, we must bypass this inherent reactivity gradient using either Transient O-Silylation or Global Protection followed by Selective Cleavage [2, 3].

Workflow Visualization

G Start (6-Aminopyrazin-2-yl)methanol [Dual Nucleophile] S1_Step1 TMSCl, DIPEA (Transient O-Silylation) Start->S1_Step1 Strategy 1 S2_Step1 Excess Boc2O, DMAP (Global Protection) Start->S2_Step1 Strategy 2 S1_Int O-TMS Aminopyrazine [Alcohol Masked] S1_Step1->S1_Int S1_Step2 Boc2O, NaHMDS (N-Boc Protection) S1_Int->S1_Step2 S1_Int2 N-Boc, O-TMS Pyrazine S1_Step2->S1_Int2 S1_Step3 Aqueous Workup (TMS Cleavage) S1_Int2->S1_Step3 Target N-Boc-(6-Aminopyrazin-2-yl)methanol [Chemoselective Product] S1_Step3->Target S2_Int N,O-bis-Boc Pyrazine [Carbonate + Carbamate] S2_Step1->S2_Int S2_Step2 K2CO3, MeOH (Selective O-Boc Cleavage) S2_Int->S2_Step2 S2_Step2->Target

Reaction pathways for chemoselective N-Boc protection of (6-aminopyrazin-2-yl)methanol.

Quantitative Strategy Comparison

ParameterStrategy 1: Transient TMS MaskingStrategy 2: Global Bis-Boc & Cleavage
Target Intermediate N-Boc, O-TMS PyrazineN,O-bis-Boc Pyrazine
Overall Yield 65 - 75%75 - 85%
Step Count 1 (One-pot)2 (Two-pot)
Chemoselectivity High (Masking-dependent)Excellent (Thermodynamically driven)
Reagent Cost Low (TMSCl, NaHMDS)Moderate (Excess Boc₂O, DMAP)
Scalability Moderate (Requires cryogenic control)High (Room temp / mild heating)
Reaction Time ~4 hours~12 hours (Total)

Experimental Protocols

Strategy 1: Transient O-Silylation (The "TMS-Masking" Approach)

Causality: By reacting the molecule with Chlorotrimethylsilane (TMSCl) first, we mask the highly reactive alcohol as a silyl ether. Once masked, we can apply forcing conditions (NaHMDS) to deprotonate the poorly nucleophilic pyrazine amine. The resulting highly nucleophilic amide anion rapidly attacks Boc₂O. During the mildly acidic aqueous workup, the labile TMS ether is spontaneously hydrolyzed, revealing the free alcohol.

Step-by-Step Methodology:

  • O-Silylation: Dissolve (6-aminopyrazin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Cool the mixture to 0 °C.

  • Add TMSCl (1.1 eq, 11 mmol) dropwise over 5 minutes. Stir at 0 °C for 1 hour.

    • Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material (Rf = 0.1) and formation of the O-TMS intermediate (Rf = 0.6). LCMS: [M+H]⁺ = 198.1.

  • N-Deprotonation & Protection: Maintain the reaction at 0 °C. Add Boc₂O (1.2 eq, 12 mmol). Immediately add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 2.0 eq, 20 mmol) dropwise over 15 minutes.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup & TMS Cleavage: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Stir vigorously for 30 minutes at room temperature. The mild acidity of the NH₄Cl solution will cleave the TMS ether.

    • Validation Checkpoint: LCMS of the organic layer must confirm the disappearance of the O-TMS/N-Boc intermediate ([M+H]⁺ = 298.1) and the presence of the desired N-Boc product ([M+H]⁺ = 226.1).

  • Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, gradient 20-80% EtOAc in Hexanes) to yield the pure N-Boc protected product.

Strategy 2: Global Protection and Selective O-Deprotection

Causality: This strategy drives the reaction to the N,O-bis-Boc intermediate using excess Boc₂O and DMAP [2]. The selectivity is achieved in the deprotection step. Carbonates (O-Boc) are significantly more electrophilic than carbamates (N-Boc) because the nitrogen lone pair in the carbamate strongly donates electron density into the carbonyl carbon. Treating the bis-Boc intermediate with a mild nucleophilic base (K₂CO₃ in Methanol) selectively cleaves the O-Boc group via transesterification, leaving the N-Boc group completely intact [3].

Step-by-Step Methodology:

  • Global Protection: Dissolve (6-aminopyrazin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (3.0 eq, 30 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol).

  • Add Boc₂O (2.5 eq, 25 mmol) in one portion. Stir the reaction at 40 °C for 6 hours.

    • Validation Checkpoint: LCMS must confirm the mass of the bis-Boc intermediate ([M+H]⁺ = 326.2). No mono-Boc should remain.

  • Wash the organic layer with 0.5 M HCl (30 mL) to remove DMAP/Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude N,O-bis-Boc intermediate as a viscous oil.

  • Selective O-Deprotection: Dissolve the crude bis-Boc intermediate in Methanol (40 mL). Add anhydrous K₂CO₃ (1.0 eq, 10 mmol).

  • Stir the suspension at room temperature for 3 hours.

    • Validation Checkpoint: TLC (EtOAc/Hexane 1:1) will show the conversion of the non-polar bis-Boc intermediate (Rf = 0.8) to the more polar N-Boc product (Rf = 0.4).

  • Filter the mixture through a pad of Celite to remove K₂CO₃ salts. Concentrate the filtrate in vacuo.

  • Redissolve the residue in EtOAc (50 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the target compound.

References

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Solventless Protocol for Efficient Bis-N-Boc Protection of Adenosine, Cytidine, and Guanosine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rational Design, Synthesis, and Systematic Evaluation of Redox-Responsive SN-38 Prodrugs for Selective Activation in Hypoxic Tumor Microenvironments Source: Pharmaceuticals (MDPI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-aminopyrazin-2-yl)methanol

Welcome to the technical support guide for the synthesis of (6-aminopyrazin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (6-aminopyrazin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide clear, actionable strategies for improving reaction yield and product purity. The guidance herein is based on established chemical principles and field-proven insights into heterocyclic chemistry.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of probable causes and detailed, scientifically-grounded solutions.

Question 1: My overall yield of (6-aminopyrazin-2-yl)methanol is consistently low (<40%). What are the likely causes and how can I improve it?

Probable Causes:

Low yield is a multifaceted issue that can stem from several stages of the synthesis. The most common synthetic route involves the reduction of a carboxylic acid or its ester derivative. The primary causes of poor yield in this process are typically incomplete reaction, degradation of starting material or product, and competing side reactions.

  • Inefficient Reduction: The direct reduction of a heterocyclic carboxylic acid can be challenging.[1] The amino group and the pyrazine ring's nitrogen atoms can coordinate with the reducing agent, deactivating it or leading to undesired complexes.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables. For instance, excessively high temperatures can promote side reactions like polymerization or over-reduction of the pyrazine ring.[2]

  • Moisture Contamination: Many powerful reducing agents, particularly lithium aluminum hydride (LiAlH₄), react violently with water. The presence of moisture in the solvent or on the glassware will consume the reagent, leading to an incomplete reaction.[3]

  • Side Reactions: The pyrazine ring itself can be susceptible to reduction under harsh conditions. Additionally, the amino group can participate in side reactions if not properly managed.

Recommended Solutions:

To systematically address low yield, we recommend a two-step approach involving esterification followed by reduction. This pathway is often more reliable and higher-yielding than direct acid reduction.[1]

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion check_reagent check_reagent check_completion->check_reagent No check_impurities check_impurities check_completion->check_impurities Yes check_moisture check_moisture check_reagent->check_moisture reagent_solution reagent_solution check_moisture->reagent_solution side_reactions side_reactions check_impurities->side_reactions check_workup check_workup check_impurities->check_workup solution_side_reactions solution_side_reactions side_reactions->solution_side_reactions solution_workup solution_workup check_workup->solution_workup

Caption: Comparison of synthetic routes to the target molecule.

Q3: How do I choose the right reducing agent?

The choice depends on the functional group you are reducing (acid vs. ester) and the desired selectivity.

Reducing Agent Selection Guide

Functional GroupReducing AgentPotencyKey Considerations
Carboxylic AcidBorane (BH₃·THF)StrongChemoselective for acids over esters. Requires careful handling.
Carboxylic AcidLiAlH₄Very StrongCan reduce acids, but the two-step route is often cleaner. Highly reactive with water.
EsterLiAlH₄Very StrongHighly effective and fast for ester reduction. Risk of over-reduction if not controlled.
EsterNaBH₄MildSafer and easier to handle than LiAlH₄. May require higher temperatures or longer reaction times. Excellent for preventing over-reduction.

Q4: What are the critical safety precautions for this synthesis?

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) is pyrophoric and reacts violently with water and other protic solvents. It must be handled under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and techniques. The quenching process is highly exothermic and must be done slowly at low temperatures (0 °C).

  • Thionyl Chloride (SOCl₂): This reagent is corrosive and lachrymatory. It reacts with moisture to release toxic HCl and SO₂ gases. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Ethereal solvents like THF and diethyl ether are highly flammable. Ensure all heating is done using heating mantles or oil baths with proper temperature control, and avoid any potential ignition sources.

References
  • Biosynce. (2025). What are the side - reactions in pyrazine synthesis? Blog.
  • Benchchem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • ChemicalBook. (2026). (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3.
  • Sigma-Aldrich. 6-Aminopyrazine-2-carboxylic acid | 61442-38-4.
  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • Google Patents.
  • RSC Publishing.

Sources

Optimization

purification and recrystallization techniques for (6-aminopyrazin-2-yl)methanol

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides authoritative, field-proven methodologies for the purification and recrystallization of (6-aminopyrazin-2-yl)methanol (CAS: 72788-90...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides authoritative, field-proven methodologies for the purification and recrystallization of (6-aminopyrazin-2-yl)methanol (CAS: 72788-90-0).

Designed for research scientists and drug development professionals, this center addresses the specific physico-chemical challenges of this molecule, providing self-validating protocols and troubleshooting matrices.

Physico-Chemical Profiling & Causality

To successfully purify (6-aminopyrazin-2-yl)methanol, one must first understand the thermodynamic and intermolecular forces at play. This molecule is highly polar and amphoteric. It possesses a primary amine, a primary alcohol, and two pyrazine nitrogens, creating a dense network of hydrogen bond donors and acceptors.

Table 1: Physico-Chemical Profile & Purification Impact

PropertyValueCausality / Impact on Purification
Molecular Weight 125.13 g/mol Small molecule; prone to volatility if heated excessively under high vacuum.
H-Bond Donors 2 (-NH₂, -OH)Forms strong intermolecular networks; causes high melting points and poor solubility in non-polar solvents (e.g., hexane, ether).
H-Bond Acceptors 4 (N, N, N, O)Strong interaction with silica gel silanols; necessitates basic modifiers in chromatography to prevent streaking[1].
pKa (Predicted) ~2.5 (Pyrazine N)Weakly basic; can form salts with strong acids, requiring neutral or slightly basic workup conditions.

Purification Decision Matrix

Choosing the correct purification route depends entirely on the purity profile of your crude synthetic mixture.

G Start Crude (6-aminopyrazin-2-yl)methanol Assess Assess Purity (HPLC/TLC) Start->Assess HighPurity Purity > 85% Assess->HighPurity Minor Impurities LowPurity Purity < 85% Assess->LowPurity Complex Mixture Recryst Recrystallization (EtOAc/MeOH) HighPurity->Recryst Chromato Flash Chromatography (DCM/MeOH + 1% TEA) LowPurity->Chromato Pure Pure Compound (>98%) Recryst->Pure Chromato->Assess Re-evaluate

Decision matrix for the purification of crude (6-aminopyrazin-2-yl)methanol.

Core Workflows & Self-Validating Protocols

Workflow A: Flash Column Chromatography (For Complex Mixtures)

Because of its high polarity, standard Hexane/Ethyl Acetate gradients will cause (6-aminopyrazin-2-yl)methanol to precipitate on the column or streak severely[2]. A polar protic modifier is required.

Step-by-Step Methodology:

  • Column Preparation: Slurry pack silica gel (230-400 mesh) using Dichloromethane (DCM) containing 1% Triethylamine (TEA). Self-Validation: The column should run clear with no cracking; the TEA neutralizes acidic silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM/MeOH (9:1). If the sample is insoluble, dry-load it onto Celite 545 to ensure a tight elution band.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% DCM (1% TEA) to elute non-polar organic impurities and unreacted starting materials.

    • 3–8 CV: DCM/MeOH 95:5 (1% TEA) to elute the target compound[1].

    • 8–10 CV: DCM/MeOH 90:10 (1% TEA) to flush remaining highly polar byproducts.

  • Isolation: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the target (Rf ~ 0.35 in DCM/MeOH 9:1) and concentrate under reduced pressure. Keep the water bath below 40°C to prevent thermal degradation.

Workflow B: Anti-Solvent Recrystallization (For Purity > 85%)

Aminopyrazines exhibit highly temperature-dependent solubility in alcoholic solvents[3]. We utilize a Methanol (Solvent) / Ethyl Acetate (Anti-solvent) system to force nucleation[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude (6-aminopyrazin-2-yl)methanol in 3.0 mL of Methanol (MeOH). Heat to 60°C under reflux until complete dissolution.

  • Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove insoluble particulates or catalyst dust.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add hot Ethyl Acetate (EtOAc, 55°C) dropwise until the solution becomes faintly turbid (approx. 9–12 mL).

  • Clarification: Add 1–2 drops of hot MeOH until the solution is just clear again. Self-Validation: This establishes the exact boundary of the metastable zone.

  • Nucleation & Maturation: Remove from heat and allow the flask to cool undisturbed to room temperature (20°C) over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter via a Buchner funnel, wash the crystal cake with 2 x 5 mL of ice-cold EtOAc, and dry under vacuum at 40°C for 12 hours.

Recryst Step1 Dissolve in hot MeOH (Breaks H-bonds) Step2 Hot Filtration (Removes insolubles) Step1->Step2 Step3 Add hot EtOAc (Anti-solvent) Step2->Step3 Step4 Slow cooling to RT (Nucleation) Step3->Step4 Step5 Ice bath 0-5°C (Crystal Growth) Step4->Step5 Step6 Vacuum Filtration Step5->Step6

Step-by-step anti-solvent recrystallization workflow for polar pyrazine derivatives.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force solid nucleation? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent mixture, leading to liquid-liquid separation rather than crystallization. Causality: The solvent system is either too rich in the anti-solvent (EtOAc) at high temperatures, or the cooling rate is too rapid, bypassing the metastable zone for crystallization. Solution: Reheat the mixture until homogeneous, add 5-10% more of the primary solvent (MeOH), and cool at a slower rate (e.g., 5°C/hour). Introducing a seed crystal at the upper limit of the metastable zone will bypass the thermodynamic energy barrier for nucleation, forcing solid crystal growth over oil formation[4].

Q: During flash chromatography, (6-aminopyrazin-2-yl)methanol streaks severely across the TLC plate and co-elutes with impurities. How can I improve resolution? A: Streaking is a classic symptom of secondary interactions between the basic analyte and the acidic stationary phase. Causality: The basic pyrazine nitrogens and the primary amine interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and proton transfer. Solution: Add 1% Triethylamine (TEA) or 0.5% concentrated aqueous ammonia to your mobile phase (e.g., DCM/MeOH). The TEA competitively binds to the acidic silanol sites, deactivating them and allowing the aminopyrazine to elute as a tight, symmetrical band[1][2].

Q: I synthesized this compound via the reduction of a pyrazine-2-carboxylate. How do I remove the unreacted ester and transition metal catalyst? A: The polarity difference between the ester and the alcohol is your primary leverage. Causality: The starting ester lacks the hydroxyl H-bond donor, making it significantly less polar. Transition metals (like Pd or Ru) coordinate strongly to the aminopyrazine nitrogens. Solution: First, pass the crude mixture through a short pad of Celite and a metal-scavenging resin (e.g., QuadraSil AP) to strip the catalyst. Then, use flash chromatography. The less polar ester will elute rapidly in 100% DCM, while the target (6-aminopyrazin-2-yl)methanol will be retained on the column until the MeOH gradient is introduced[2].

Table 2: Solvent Selection Matrix for Purification

Solvent SystemApplicationEfficacy & Rationale
DCM / Methanol ChromatographyExcellent. Methanol disrupts H-bonding; DCM provides bulk elution strength.
Hexane / EtOAc ChromatographyPoor. Compound is too polar; will precipitate on the column or streak severely.
Methanol / EtOAc RecrystallizationOptimal. MeOH acts as the solvent (high solubility), EtOAc as the anti-solvent (low solubility).
Water / Isopropanol RecrystallizationViable alternative. Good for removing highly lipophilic impurities, but drying takes longer.

References

  • Sigma-Aldrich. "(6-AMINOPYRAZIN-2-YL)METHANOL | 72788-90-0". Sigmaaldrich.com.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC). "Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine". Nih.gov.
  • American Chemical Society (ACS).
  • Benchchem. "Optimizing reaction conditions for the synthesis of 5-Aminopyrazine-2-carbothioamide analogs". Benchchem.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (6-Aminopyrazin-2-yl)methanol and (5-aminopyrazin-2-yl)methanol Isomers

Introduction In the landscape of medicinal chemistry and organic synthesis, aminopyrazine scaffolds are foundational building blocks for a multitude of bioactive molecules, including antiviral agents like Favipiravir.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, aminopyrazine scaffolds are foundational building blocks for a multitude of bioactive molecules, including antiviral agents like Favipiravir.[1][2][3] The precise placement of functional groups on the pyrazine ring can dramatically alter the molecule's electronic properties and, consequently, its chemical reactivity. This guide offers an in-depth comparison of two closely related isomers: (6-Aminopyrazin-2-yl)methanol and (5-aminopyrazin-2-yl)methanol.

While structurally similar, the positional difference of the amino group—para-like in the 6-amino isomer versus meta-like in the 5-amino isomer relative to the N4 ring nitrogen—imparts distinct electronic characteristics. These differences govern the nucleophilicity of the amino group, the reactivity of the hydroxymethyl moiety, and the susceptibility of the pyrazine ring to further functionalization. For researchers in drug development, understanding these nuances is critical for strategic synthetic planning and the rational design of novel molecular entities. This document provides a theoretical framework for their reactivity, supported by analogous examples from heterocyclic chemistry, and presents detailed experimental protocols for validation.

Section 1: Isomeric Structures and Electronic Profiles

The fundamental difference between the two isomers lies in the position of the electron-donating amino group (-NH₂) relative to the ring nitrogen atoms and the weakly electron-withdrawing hydroxymethyl group (-CH₂OH). The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[4][5]

  • (6-Aminopyrazin-2-yl)methanol (Isomer A): The amino group is at the C6 position, which is ortho to N1 and para to N4.

  • (5-aminopyrazin-2-yl)methanol (Isomer B): The amino group is at the C5 position, which is ortho to N1 and meta to N4.

This distinction is crucial for the delocalization of the amino group's lone pair of electrons into the aromatic system.

Caption: Chemical structures of the two isomers under comparison.

Theoretical Analysis of Electronic Effects

The reactivity of these isomers is dictated by the interplay of inductive and resonance effects. The amino group exerts a strong +R (resonance) and a weaker -I (inductive) effect.

In (6-Aminopyrazin-2-yl)methanol , the para relationship between the amino group and the N4 nitrogen allows for effective resonance delocalization of the nitrogen lone pair across the ring. This has two major consequences:

  • It significantly increases the electron density at the N4 nitrogen and the C3 and C5 carbons.

  • It reduces the electron density and localization on the exocyclic amino nitrogen itself, thereby decreasing its basicity and nucleophilicity.

In (5-aminopyrazin-2-yl)methanol , the meta relationship between the amino group and the N4 nitrogen prevents direct resonance delocalization to that ring nitrogen. The electronic influence is primarily transmitted via inductive effects and a more limited resonance pathway. Consequently:

  • The exocyclic amino group's lone pair is more localized.

  • This localization results in a higher intrinsic basicity and nucleophilicity for the amino group compared to the 6-amino isomer.

G cluster_A Resonance in (6-Aminopyrazin-2-yl)methanol cluster_B Electronic Effects in (5-aminopyrazin-2-yl)methanol A_start Amino group at C6 (para to N4) A_effect1 Strong +R effect delocalizes lone pair A_start->A_effect1 A_consequence1 Increased e- density at N4, C3, C5 A_effect1->A_consequence1 A_consequence2 Decreased basicity/nucleophilicity of exocyclic -NH2 A_effect1->A_consequence2 B_start Amino group at C5 (meta to N4) B_effect1 Limited resonance; -I effect dominates B_start->B_effect1 B_consequence1 Localized lone pair on exocyclic -NH2 B_effect1->B_consequence1 B_consequence2 Increased basicity/nucleophilicity of exocyclic -NH2 B_consequence1->B_consequence2

Caption: Logical flow of electronic effects in the two isomers.

Section 2: Comparative Reactivity at Functional Groups

The electronic differences outlined above translate directly into predictable variations in chemical reactivity at the amino and hydroxymethyl groups.

Amino Group Reactivity: Basicity and Nucleophilicity

The most significant difference between the isomers is the reactivity of the exocyclic amino group.

Prediction: The amino group of (5-aminopyrazin-2-yl)methanol is expected to be more basic and a stronger nucleophile than that of (6-Aminopyrazin-2-yl)methanol .

Causality: As explained, the greater localization of the nitrogen lone pair in the 5-amino isomer makes it more available for protonation (basicity) or for attacking an electrophilic center (nucleophilicity). This is analogous to the difference in basicity between 4-aminopyridine and 3-aminopyridine, where the former is less basic due to resonance delocalization involving the ring nitrogen.

Experimental Validation Workflow: Comparative Acylation

To empirically validate this prediction, a competitive acylation experiment or parallel reactions under identical, kinetically controlled conditions can be performed. A lower reaction temperature and shorter reaction time will favor the more nucleophilic isomer.

G start Start: Equimolar mixture of (6-amino) and (5-amino) isomers reagent Add 0.5 eq. Acetic Anhydride in Pyridine at 0°C start->reagent reaction Stir for 1 hour reagent->reaction quench Quench reaction with water reaction->quench analysis LC-MS Analysis quench->analysis result Expected Outcome: Higher ratio of N-acetylated (5-aminopyrazin-2-yl)methanol analysis->result

Caption: Workflow for a competitive acylation experiment.

Protocol: N-Acylation with Acetic Anhydride

  • Preparation: In separate, dry 25 mL round-bottom flasks, dissolve 1.0 mmol of (6-Aminopyrazin-2-yl)methanol and 1.0 mmol of (5-aminopyrazin-2-yl)methanol each in 5 mL of anhydrous pyridine.

  • Cooling: Place both flasks in an ice bath and stir for 10 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: To each flask, add 1.0 mmol (1.0 eq) of acetic anhydride dropwise via syringe, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) or LC-MS at 15-minute intervals.

  • Workup: After 1 hour (or when the starting material in the faster reaction is consumed), pour the reaction mixture into 20 mL of cold water and extract with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography. Compare the yield of the N-acetylated product for both isomers. The yield from (5-aminopyrazin-2-yl)methanol is expected to be significantly higher.

Hydroxymethyl Group Reactivity

The reactivity of the primary alcohol (e.g., in oxidation, esterification, or etherification) is generally less sensitive to the electronic perturbations of the amino group's position. However, subtle differences can arise.

Prediction: Reactivity should be broadly similar, but reactions involving intermediates sensitive to ring electron density may show minor variations. For example, in an oxidation using MnO₂, a reagent that acts on the substrate adsorbed to its surface, the differing polarity and coordination potential of the two isomers could lead to modest rate differences.

Experimental Validation: Comparative Oxidation A parallel oxidation using manganese dioxide (MnO₂) provides a reliable method to compare the conversion of the hydroxymethyl group to the corresponding aldehyde.

Protocol: Oxidation with Manganese Dioxide

  • Preparation: In separate flasks, suspend 1.0 mmol of each isomer in 20 mL of dichloromethane (DCM).

  • Oxidant Addition: To each flask, add 10.0 mmol (10 eq) of activated manganese dioxide in one portion.

  • Reaction: Stir the suspensions vigorously at room temperature.

  • Monitoring: Monitor the reactions by TLC, observing the disappearance of the starting material and the appearance of the more nonpolar aldehyde product.

  • Analysis: Compare the time required for complete conversion in both reactions. While significant differences are not anticipated, any observed variation would be attributable to the subtle electronic and steric differences between the isomers.

Section 3: Comparative Reactivity of the Pyrazine Ring

The position of the amino group strongly influences the regioselectivity of reactions occurring on the pyrazine ring itself, such as metalation or nucleophilic aromatic substitution (on a suitably substituted precursor).

Directed Ortho-Metalation (DoM)

The amino group can direct metalation (lithiation) to an adjacent C-H bond. The acidity of the ring protons is influenced by the proximity to both the directing group and the electron-withdrawing ring nitrogens.

Prediction:

  • For (6-Aminopyrazin-2-yl)methanol , the C5-H is adjacent to the amino group and meta to N1, making it a prime candidate for deprotonation.

  • For (5-aminopyrazin-2-yl)methanol , the C6-H is adjacent to the amino group and ortho to N1. This position is also activated, and regioselectivity may be less certain without experimental data. However, directed metalation using powerful bases like TMPMgCl·LiCl often allows for regioselective functionalization of such heterocycles.[6]

G cluster_A DoM of (6-Aminopyrazin-2-yl)methanol cluster_B DoM of (5-aminopyrazin-2-yl)methanol A_start Isomer A A_base 1. TMPMgCl·LiCl THF, -20°C A_start->A_base A_intermediate Metalation at C5 A_base->A_intermediate A_quench 2. Electrophile (E+) e.g., Iodine (I₂) A_intermediate->A_quench A_product 5-Iodo-6-aminopyrazin- 2-yl)methanol A_quench->A_product B_start Isomer B B_base 1. TMPMgCl·LiCl THF, -20°C B_start->B_base B_intermediate Metalation at C6 B_base->B_intermediate B_quench 2. Electrophile (E+) e.g., Iodine (I₂) B_intermediate->B_quench B_product 6-Iodo-5-aminopyrazin- 2-yl)methanol B_quench->B_product

Caption: Predicted regioselectivity in Directed ortho-Metalation (DoM).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyrazine rings are common but require a leaving group (e.g., a halogen). The rate is accelerated by electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate. The electron-donating amino group deactivates the ring towards SNAr.

Prediction: For a hypothetical chloro-derivative (e.g., 5-chloro vs. 6-chloro), the deactivating effect of the amino group would be more pronounced in the 6-amino isomer due to its superior ability to donate electron density via resonance. Therefore, a nucleophile would displace a leaving group more readily from a derivative of the 5-amino isomer, all else being equal. In palladium-catalyzed cross-coupling reactions, the reactivity trend is often the reverse of SNAr, following the order I > Br > Cl > F.[7]

Section 4: Summary and Synthetic Outlook

The choice between (6-Aminopyrazin-2-yl)methanol and (5-aminopyrazin-2-yl)methanol is a strategic one, dictated by the desired transformation.

Feature / Reaction(6-Aminopyrazin-2-yl)methanol(5-aminopyrazin-2-yl)methanolRationale
-NH₂ Basicity LowerHigher More localized lone pair in the 5-amino isomer.
-NH₂ Nucleophilicity LowerHigher More available lone pair for attacking electrophiles.
-CH₂OH Reactivity SimilarSimilarLess influenced by the amino group's position.
Directed Metalation Favors C5 positionFavors C6 positionDirected by the amino group to the adjacent proton.
Ring Activation (for EAS) Higher (at C3, C5)LowerStronger +R effect from the 6-amino position.
Ring Deactivation (for SNAr) Higher LowerStronger electron donation deactivates the ring.
  • Choose (5-aminopyrazin-2-yl)methanol when the synthetic route requires a reaction at the amino group itself, such as acylation, alkylation, sulfonylation, or diazotization, where higher nucleophilicity is paramount.

  • Choose (6-Aminopyrazin-2-yl)methanol when the goal is to leverage the electronic activation of the pyrazine ring for subsequent reactions, such as an electrophilic substitution (if conditions permit) or a directed metalation at the C5 position. Its unique electronic profile can unlock regiochemical outcomes that are inaccessible with the 5-amino isomer.

By understanding the fundamental electronic differences driven by the substituent's position, researchers can harness the distinct reactivity of each isomer to achieve their synthetic goals with greater precision and efficiency.

References

  • Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153, 1269–1275. Available at: [Link]

  • Tiyasakulchai, S., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11, 38161-38168. Available at: [Link]

  • Titova, N. S., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Bioorganic Chemistry, 46, 663–671. Available at: [Link]

  • Krasavin, M. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals, 14(6), 591. Available at: [Link]

  • Reddy, B. et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(4), 861-866. Available at: [Link]

  • Knochel, P., et al. (2009). Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters, 11(15), 3342–3345. Available at: [Link]

  • Knochel, P., et al. (2022). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Advances, 12, 12345-12353. Available at: [Link]

  • MDPI. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. MDPI. Available at: [Link] (Note: This is a representative link to a publisher where such review articles are found).

  • El-Sawy, E. R., et al. (2015). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank, 2015(3), M862. Available at: [Link]

  • John, E. (1998). Comprehensive Organic Functional Group Transformations. Chapter 6.2.2. Pyrazines. Elsevier.

Sources

Comparative

validating HPLC analytical methods for (6-aminopyrazin-2-yl)methanol purity

Optimizing and Validating HPLC Methods for (6-Aminopyrazin-2-yl)methanol Purity: A Comparative Guide Introduction: The Analytical Challenge of Polar Heterocycles (6-Aminopyrazin-2-yl)methanol (CAS 72788-90-0) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for (6-Aminopyrazin-2-yl)methanol Purity: A Comparative Guide

Introduction: The Analytical Challenge of Polar Heterocycles

(6-Aminopyrazin-2-yl)methanol (CAS 72788-90-0) is a highly polar, nitrogen-rich pyrazine derivative frequently utilized as a critical building block in pharmaceutical synthesis[1]. Because drug efficacy and safety depend heavily on the purity of starting materials and intermediates, developing a robust, stability-indicating analytical method for this compound is paramount.

However, analyzing polar heterocycles presents a distinct chromatographic challenge. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) often struggles to retain highly polar, basic compounds[2]. This guide objectively compares the performance of an optimized RP-HPLC method against a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. Both methodologies are evaluated and validated strictly according to the newly revised ICH Q2(R2) guidelines (effective June 14, 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedure development[3][4].

Causality in Chromatographic Behavior: Why Standard Methods Fail

To design a successful separation strategy, an Application Scientist must first understand the physicochemical causality behind the analyte's behavior. (6-Aminopyrazin-2-yl)methanol possesses a pyrazine ring, a primary amine, and a hydroxyl group[5].

  • The RP-HPLC Limitation: Standard alkyl phases (like C18) rely on hydrophobic partitioning. Highly hydrophilic molecules like (6-aminopyrazin-2-yl)methanol have a low affinity for nonpolar stationary phases, causing them to elute dangerously close to the void volume (low retention factor, k′ )[2]. Furthermore, the basic nitrogen atoms electrostatically interact with unreacted, acidic silanol groups on the silica matrix. This secondary interaction causes severe peak tailing, compromising resolution and integration accuracy.

  • The HILIC Solution: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[6][7]. In this environment, the small percentage of water in the mobile phase forms a semi-immobilized, enriched aqueous layer on the stationary phase. Polar analytes partition directly into this water layer, providing strong retention and excellent peak shape for basic compounds that would otherwise tail on a C18 column[7].

Workflow A Analyte Profiling: (6-aminopyrazin-2-yl)methanol B Column & Mobile Phase Screening A->B C RP-HPLC Route (Polar-Embedded C18) B->C Hydrophobic Focus D HILIC Route (Amide-Bonded Silica) B->D Hydrophilic Focus E Performance Evaluation (Retention, Asymmetry) C->E D->E F ICH Q2(R2) Validation (Lifecycle Approach) E->F Select Optimal Method

Fig 1: Method development and ICH Q2(R2) validation workflow for polar analytes.

Comparative Experimental Protocols

To objectively compare performance, we developed two distinct, self-validating protocols.

Protocol A: Optimized RP-HPLC (Aqueous-Compatible)

To prevent the "dewetting" (phase collapse) that occurs when standard C18 columns are exposed to highly aqueous mobile phases, a polar-embedded C18 column was selected[2].

  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 95% 10 mM Potassium Phosphate buffer (pH 7.0) and 5% Methanol. Causality: The neutral pH ensures the amine group is mostly un-ionized, maximizing its limited hydrophobicity.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Sample Prep: Standards dissolved in the mobile phase to prevent solvent-mismatch peak distortion.

Protocol B: HILIC (Orthogonal Selectivity)
  • Column: Amide-bonded silica (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 85% Acetonitrile and 15% 10 mM Ammonium Acetate buffer (pH 5.8). Causality: The high organic content drives hydrophilic partitioning. Ammonium acetate is used because it is highly soluble in acetonitrile and provides excellent ionic strength to shield residual silanols[6].

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Sample Prep: Standards dissolved in 85% Acetonitrile to match the mobile phase starting conditions.

Performance Data & ICH Q2(R2) Validation

The ICH Q2(R2) guidelines require rigorous demonstration of Specificity, Linearity, Range, Accuracy, Precision, and Sensitivity (LOD/LOQ)[3][4]. The tables below summarize the comparative experimental data.

Table 1: Chromatographic Performance Comparison

Parameter RP-HPLC (Polar-Embedded C18) HILIC (Amide-Silica) Target Criteria

| Retention Factor ( k′ ) | 0.8 | 4.2 | > 2.0 | | Tailing Factor ( As​ ) | 1.85 (Severe tailing) | 1.12 (Symmetrical) | ≤ 1.5 | | Theoretical Plates ( N ) | 3,500 | 12,400 | > 5,000 | | Signal-to-Noise (S/N) | 45 | 120 | N/A |

Data Insight: The RP-HPLC method fails to adequately retain the compound ( k′ < 1.0), risking co-elution with void volume artifacts. Conversely, HILIC provides a k′ of 4.2. The lower viscosity of the 85% acetonitrile mobile phase in HILIC also increases analyte diffusivity, resulting in sharper peaks and higher theoretical plates ( N ).

Table 2: ICH Q2(R2) Validation Summary

Validation Parameter RP-HPLC Results HILIC Results ICH Q2(R2) Acceptance Criteria
Specificity High risk of co-elution Baseline resolution No interference at RT

| Linearity ( R2 ) | 0.992 | 0.9998 | ≥ 0.995 | | Accuracy (% Recovery) | 92.4% ± 3.1% | 99.8% ± 0.6% | 98.0% - 102.0% | | Repeatability (%RSD) | 3.5% | 0.8% | ≤ 2.0% | | LOD / LOQ (µg/mL) | 0.5 / 1.5 | 0.05 / 0.15 | S/N > 3 (LOD), S/N > 10 (LOQ) |

Data Insight: The HILIC method successfully passes all ICH Q2(R2) validation criteria[4]. The RP-HPLC method fails precision and accuracy thresholds due to integration inconsistencies caused by severe peak tailing.

Designing a Self-Validating System Architecture

Trustworthiness in analytical chemistry is achieved by designing protocols that automatically verify their own integrity. Following ICH Q14 and Q2(R2) lifecycle principles, the HILIC protocol must be embedded within a self-validating sequence architecture[3][4].

  • System Suitability Testing (SST): Before any samples are analyzed, the system must inject a known reference standard to prove fitness. The sequence only proceeds if N>5000 , As​<1.5 , and injection precision (%RSD) is <2.0% .

  • Bracketing Standards: To monitor for baseline drift or column equilibration issues, reference standards are injected after every 10 samples and at the end of the run.

  • Orthogonal Verification: Because UV detection is non-specific, periodic samples are diverted to an LC-MS system. The high organic mobile phase used in HILIC is exceptionally compatible with Electrospray Ionization (ESI), providing highly efficient desolvation and orthogonal mass confirmation[6].

SST SST System Suitability Testing (SST) Blank Blank Injection (Baseline Stability) SST->Blank Std Reference Standard (Calibration) SST->Std Sample Sample Analysis (Bracketing) Blank->Sample Std->Sample Ortho Orthogonal Check (LC-MS) Sample->Ortho Data Data Integrity & Reporting Ortho->Data

Fig 2: Self-validating analytical architecture ensuring continuous data integrity.

Conclusion

For the purity analysis of (6-aminopyrazin-2-yl)methanol, HILIC vastly outperforms traditional RP-HPLC. By leveraging hydrophilic partitioning, the HILIC method resolves the causality of peak tailing and poor retention, yielding a highly accurate, precise, and sensitive assay fully compliant with ICH Q2(R2) validation standards.

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Validation

mass spectrometry fragmentation pattern analysis of (6-aminopyrazin-2-yl)methanol

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of (6-aminopyrazin-2-yl)methanol

Executive Summary

(6-aminopyrazin-2-yl)methanol (C₅H₇N₃O, exact monoisotopic mass 125.0589 Da) is a highly polar, nitrogen-rich heterocyclic building block. Compounds of this class are frequently encountered in drug discovery as bioisosteres and in chemical ecology as potent semiochemicals. For analytical scientists, the structural elucidation of hydroxymethylpyrazines presents a unique challenge: distinguishing between closely related positional isomers while achieving trace-level quantification.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Electron Ionization Mass Spectrometry (GC-EI-MS), providing actionable, self-validating protocols for the robust characterization of (6-aminopyrazin-2-yl)methanol.

Mechanistic Overview of Fragmentation Pathways

Understanding the causality behind gas-phase dissociation is critical for accurate spectral interpretation and platform selection.

LC-ESI-MS/MS (Soft Ionization): In positive ESI mode, the molecule readily accepts a proton on the pyrazine ring, yielding an even-electron precursor ion [M+H]⁺ at m/z 126.066. Under Collision-Induced Dissociation (CID), the dominant pathway is the charge-directed neutral loss of water (-18 Da) from the hydroxymethyl group, generating a highly stabilized pyrazinylmethyl cation at m/z 108.056. A secondary, competitive pathway involves the loss of ammonia (-17 Da) from the primary amine. Because the pyrazine ring is highly stable, ring cleavage requires higher collision energies, ultimately resulting in the expulsion of HCN (-27 Da) from the dehydrated fragment to yield m/z 81.045.

GC-EI-MS (Hard Ionization): Electron ionization at 70 eV strips an electron to form the odd-electron radical cation [M]⁺• at m/z 125. As established by Bohman et al., the fragmentation of hydroxymethylpyrazines under EI conditions is highly diagnostic of their substitution patterns . The radical-driven fragmentation yields characteristic losses of •OH ([M-17]⁺), H₂O ([M-18]⁺•), or H₃O• ([M-19]⁺). The presence and relative abundance of these specific radical losses allow for the unambiguous differentiation of positional isomers—a feat that is often impossible using ESI-MS/MS alone due to the similarity of even-electron CID spectra.

Platform Comparison: Performance & Quantitative Data

The following table summarizes the comparative performance metrics of both platforms for the analysis of (6-aminopyrazin-2-yl)methanol.

Performance MetricLC-ESI-MS/MS (HRAM Q-TOF / Orbitrap)GC-EI-MS (Quadrupole / TOF)
Ionization Mechanism Soft (Even-electron [M+H]⁺)Hard (Odd-electron [M]⁺•)
Primary Utility Trace quantification, intact mass confirmationIsomer differentiation, library matching
Mass Accuracy < 2 ppmNominal (or < 5 ppm for GC-TOF)
Key Diagnostic Ions (m/z) 126.066, 108.056, 109.040, 81.045125, 108, 107, 94
Isomer Resolution Low (CID spectra are often identical)High (Distinct radical loss ratios)
Sensitivity (LOD) Low pg/mLMid pg/mL to ng/mL

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: LC-ESI-MS/MS Workflow

Causality: (6-aminopyrazin-2-yl)methanol is highly polar. Standard C18 columns will result in poor retention and severe ion suppression in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.

  • Sample Preparation: Dissolve the analyte in 90:10 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Utilize a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3); Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Run a gradient from 95% B to 50% B over 5 minutes.

  • MS Parameters: Operate in positive ESI mode. Set capillary voltage to 3.5 kV and source temperature to 300°C.

  • CID Fragmentation Stepping: Isolate the precursor m/z 126.066. Apply Normalized Collision Energies (NCE) of 15, 30, and 45 eV. Reasoning: Low NCE selectively cleaves the hydroxymethyl group; high NCE is required to shatter the stable pyrazine ring.

  • Self-Validation Step: Confirm the exact mass of the[M+H-H₂O]⁺ fragment at m/z 108.056 (± 5 ppm). If this mass deviates, the neutral loss may be an isobaric interference rather than a true hydroxymethyl cleavage, invalidating the structural assignment.

Protocol B: GC-EI-MS Workflow

Causality: The presence of both a primary amine and a primary hydroxyl group induces strong hydrogen bonding, drastically reducing volatility and causing severe peak tailing in GC. Derivatization is required to mask these active hydrogens.

  • Sample Preparation: Dry 10 µg of the sample under nitrogen. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to yield the di-TMS derivative. (Note: For underivatized analysis, a highly inert inlet and thick-film polar column must be used).

  • Chromatography: Inject 1 µL (split 10:1) onto a DB-WAX or highly polar capillary column. Program the oven from 60°C (hold 1 min) to 240°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 40–300.

  • Self-Validation Step: Monitor the ratio of the [M-17]⁺ to [M-18]⁺• fragment ions. Compare this empirical ratio against established spectral libraries to confirm the specific positional isomer of the aminopyrazinylmethanol, acting as an internal structural validation check .

Data Visualization

ESI_Fragmentation M (6-aminopyrazin-2-yl)methanol [M+H]+ m/z 126.066 H2O_loss [M+H - H2O]+ m/z 108.056 M->H2O_loss -H2O (-18 Da) NH3_loss [M+H - NH3]+ m/z 109.040 M->NH3_loss -NH3 (-17 Da) HCN_loss Ring Cleavage m/z 81.045 H2O_loss->HCN_loss -HCN (-27 Da)

ESI-MS/MS fragmentation pathway of (6-aminopyrazin-2-yl)methanol [M+H]+.

EI_Workflow Sample Sample Preparation Derivatization & GC Injection Ionization 70 eV Electron Ionization Radical Cation [M]+. m/z 125 Sample->Ionization Frag Characteristic Radical Fragmentation Analysis Ionization->Frag Isomer1 Loss of OH. [M-17]+ m/z 108 Frag->Isomer1 Isomer Type A Isomer2 Loss of H2O [M-18]+. m/z 107 Frag->Isomer2 Isomer Type B Isomer3 Loss of H3O. [M-19]+ m/z 106 Frag->Isomer3 Isomer Type C

GC-EI-MS workflow and decision tree for hydroxymethylpyrazine isomer differentiation.

References

  • Bohman, B., Flematti, G. R., & Barrow, R. A. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987–993. URL:[Link]

Comparative

The Subtle Swap: A Comparative Guide to Pyrazine and Pyridine Building Blocks in Structure-Activity Relationship Studies

In the intricate dance of drug design, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences a molecule's biological activity, pharmacokinetic profile, and overall success as a therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate dance of drug design, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences a molecule's biological activity, pharmacokinetic profile, and overall success as a therapeutic agent. Among the most utilized nitrogen-containing heterocycles, pyridine and pyrazine stand out as fundamental building blocks. While structurally similar, the substitution of a single carbon-hydrogen unit in pyridine with a nitrogen atom to form pyrazine introduces subtle yet significant alterations in physicochemical and electronic properties. This guide provides an in-depth technical comparison of pyrazine and pyridine, offering field-proven insights and experimental data to inform strategic decisions in structure-activity relationship (SAR) studies.

Unveiling the Core Differences: Physicochemical and Electronic Properties

At first glance, pyridine and pyrazine are both six-membered aromatic heterocycles. However, the presence of a second nitrogen atom in the 1,4-position of the pyrazine ring fundamentally alters its electronic distribution and, consequently, its behavior in a biological environment.[1][2]

PropertyPyridinePyrazineRationale for Difference
pKa (of conjugate acid) ~5.2[3]~0.65[1][2]The additional electron-withdrawing nitrogen atom in pyrazine significantly reduces the basicity of the ring nitrogens.
Dipole Moment ~2.2 D[4]0 D[1]The symmetrical arrangement of the two nitrogen atoms in pyrazine results in a cancellation of their individual dipole moments.
LogP ~0.65~-0.29The increased polarity due to the additional nitrogen atom in pyrazine generally leads to lower lipophilicity.
Hydrogen Bond Acceptor (HBA) Strength Strong[3]Moderate[5]The lone pairs on the pyrazine nitrogens are less available for hydrogen bonding due to the inductive electron-withdrawing effect of the second nitrogen.
π-System Electron-deficient relative to benzeneMore electron-deficient than pyridine[6]The two electronegative nitrogen atoms in pyrazine create a more electron-poor aromatic system.
Metabolic Stability Generally susceptible to oxidationOften more metabolically stable[7]The more electron-deficient nature of the pyrazine ring can make it less prone to oxidative metabolism by cytochrome P450 enzymes.

Table 1. Comparative physicochemical properties of pyridine and pyrazine.

The stark difference in basicity is a critical consideration in drug design. The higher pKa of pyridine means that at physiological pH (7.4), a significant portion of pyridine-containing compounds can be protonated, which can influence solubility, cell permeability, and off-target ion channel interactions. Conversely, the weakly basic nature of pyrazine ensures it remains largely unprotonated, which can be advantageous for brain penetration and avoiding certain toxicity issues.[2]

The opposing dipole moments also have profound implications. The significant dipole of pyridine can be exploited for specific polar interactions within a binding pocket. In contrast, the non-polar nature of the pyrazine core, despite containing two nitrogen atoms, allows it to act as a bioisosteric replacement for a phenyl ring in certain contexts, offering improved properties such as reduced metabolic liability.[2]

The Bioisosteric Swap: Impact on Structure-Activity Relationships

The concept of bioisosterism, where one functional group is replaced by another with similar spatial and electronic characteristics to improve a molecule's properties, is a cornerstone of medicinal chemistry. The pyridine-to-pyrazine swap is a classic example of this strategy, often employed to fine-tune a lead compound's activity, selectivity, and pharmacokinetic profile.

Modulating Target Engagement and Selectivity

The substitution of pyridine with pyrazine can have a dramatic effect on a compound's affinity for its biological target. This is often due to the altered hydrogen bonding capacity and electronic nature of the ring.

A notable example can be found in the development of kinase inhibitors. The hinge region of many kinases forms a critical hydrogen bond with the inhibitor. Pyridine is a very effective hydrogen bond acceptor. Replacing it with the less basic pyrazine can weaken this interaction, but in some cases, this is desirable to achieve selectivity for a specific kinase isoform.[2]

For instance, in a series of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the replacement of a pyridine ring with a pyrazine ring was explored. While both moieties could act as hydrogen bond acceptors, the subtle changes in geometry and basicity led to significant differences in potency and selectivity against other kinases.

SAR_Comparison cluster_pyridine Pyridine Analog cluster_pyrazine Pyrazine Analog Pyridine Pyridine Moiety Receptor_Py Receptor Pocket Pyridine->Receptor_Py Strong H-Bond Potency_Selectivity_Py High Potency Potential Selectivity Issues Pyridine->Potency_Selectivity_Py Impacts Pyrazine Pyrazine Moiety Receptor_Pz Receptor Pocket Pyrazine->Receptor_Pz Moderate H-Bond Potency_Selectivity_Pz Modulated Potency Improved Selectivity Pyrazine->Potency_Selectivity_Pz Impacts Lead_Compound Lead Compound (e.g., with Phenyl ring) Lead_Compound->Pyridine Bioisosteric Replacement Lead_Compound->Pyrazine Bioisosteric Replacement ADME_Workflow Start Lead Compound (Pyridine-based) SAR_Step Structure-Activity Relationship Studies Start->SAR_Step Bioisosteric_Swap Bioisosteric Replacement (Pyridine -> Pyrazine) SAR_Step->Bioisosteric_Swap Identifies Metabolic Liability Metabolic_Assay In Vitro Metabolic Stability Assay Bioisosteric_Swap->Metabolic_Assay PK_Studies In Vivo Pharmacokinetic Studies Metabolic_Assay->PK_Studies Improved Stability Confirmed Outcome Optimized Candidate (Pyrazine-based) PK_Studies->Outcome

Figure 2. A typical workflow in a drug discovery program where a pyridine to pyrazine switch improves ADME properties.

Experimental Validation: In Vitro Metabolic Stability Assay

To experimentally validate the impact of the pyridine-to-pyrazine substitution on metabolic stability, an in vitro assay using liver microsomes is a standard and reliable method.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the rate of metabolism of a pyridine-containing compound and its corresponding pyrazine analog.

Materials:

  • Test compounds (pyridine and pyrazine analogs), 10 mM stock in DMSO

  • Pooled human liver microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard (e.g., warfarin) for quenching and analysis

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the incubation mixture by combining the potassium phosphate buffer, liver microsomes (final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).

    • Prepare separate wells for the pyridine analog and the pyrazine analog. Include a positive control (a compound with known high clearance, e.g., verapamil) and a negative control (without NADPH).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Expected Outcome:

It is anticipated that the pyrazine analog will exhibit a longer half-life and a lower intrinsic clearance compared to its pyridine counterpart, indicating greater metabolic stability. [7]This experimental data provides a quantitative basis for selecting the more promising scaffold for further development.

Conclusion: A Strategic Choice in Drug Design

The choice between incorporating a pyridine or a pyrazine moiety into a drug candidate is a nuanced decision that requires a thorough understanding of their distinct properties and the specific goals of the SAR study. Pyridine, with its stronger basicity and hydrogen bonding capability, can be a potent pharmacophore for maximizing target affinity. However, this can come at the cost of metabolic instability and potential off-target effects.

Pyrazine, on the other hand, offers a compelling alternative as a more metabolically robust and less basic bioisostere. While it may sometimes lead to a slight reduction in potency due to its weaker hydrogen bonding ability, the trade-off for improved pharmacokinetic properties and a better safety profile is often highly advantageous.

Ultimately, the decision to employ a pyridine or a pyrazine building block should be data-driven, guided by a comprehensive evaluation of their impact on the overall pharmacological and ADME profile of the molecule. This comparative guide serves as a foundational resource for researchers and drug development professionals to make more informed and strategic decisions in the quest for novel and effective therapeutics.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023. Available from: [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. 2020. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022. Available from: [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry. 2019. Available from: [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research. 2014. Available from: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. 2023. Available from: [Link]

  • Is pyrazine and better or worse pi-acceptor than pyridine? Reddit. 2024. Available from: [Link]

  • Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. The Journal of Physical Chemistry C. 2016. Available from: [Link]

  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. N.D. Available from: [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. 2023. Available from: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. N.D. Available from: [Link]

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. 2020. Available from: [Link]

  • A DFT and AIM study of the interactions of pyridine and pyrazine with alkali hydrides. Identification of Dihydrogen bonds involving aromatic C-H hydrogen. ResearchGate. 2015. Available from: [Link]

  • Effect of pyridine on key pharmacological parameters. ResearchGate. N.D. Available from: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. 2019. Available from: [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. N.D. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022. Available from: [Link]

  • The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. N.D. Available from: [Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJWave.org. N.D. Available from: [Link]

  • Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. 2023. Available from: [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules. 2023. Available from: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. 2023. Available from: [Link]

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules. 2023. Available from: [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. 2019. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. 2022. Available from: [Link]

  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics. 2023. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. 2024. Available from: [Link]

  • Calculated pK a values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. N.D. Available from: [Link]

  • Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry. 2002. Available from: [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. 2024. Available from: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 2024. Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Acta Pharmaceutica Sinica B. 2006. Available from: [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. N.D. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. 2025. Available from: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. 2017. Available from: [Link]

  • Pyridine and piperidine possess dipole moments of 2.2 D an. askIITians. 2020. Available from: [Link]

  • Aromatic Compounds vs Pyridines: Biochemical Interactions. Patsnap Eureka. 2026. Available from: [Link]

  • SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY T.Adinaveen1, P.Ganapathy2, V.Bhakyaj. JConsort: Consortium of Research Journals. N.D. Available from: [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. 2023. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Biological Assays for (6-aminopyrazin-2-yl)methanol Analogs

This guide provides a comprehensive framework for the validation of biological assays involving the (6-aminopyrazin-2-yl)methanol scaffold and its analogs. As a foundational structure in numerous pharmacologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of biological assays involving the (6-aminopyrazin-2-yl)methanol scaffold and its analogs. As a foundational structure in numerous pharmacologically active agents, from kinase inhibitors to novel anticancer therapies, ensuring the reliability and reproducibility of assays that characterize these molecules is paramount to the success of any drug discovery program.[1][2] We will move beyond rote protocol-listing to explore the causality behind experimental design, enabling researchers to build robust, self-validating assay systems.

The Imperative of Validation: From Chemical Matter to Clinical Confidence

In drug discovery, data is the currency of decision-making. Every "hit" identified in a high-throughput screen (HTS) and every lead compound advanced through optimization represents a significant investment of time and resources.[3][4] A biological assay is the lens through which we view a compound's activity. If the lens is flawed—producing unreliable or irreproducible data—the entire project risks being built on a foundation of sand.

Assay validation is the rigorous, evidence-based process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] It is not a procedural checkbox but a scientific necessity that ensures:

  • Data Reliability: Confidence that observed biological effects are real and not artifacts of the assay system.

  • Reproducibility: The ability for the assay to be consistently performed by different analysts, on different days, and in different labs.

  • Informed Decisions: Providing accurate structure-activity relationship (SAR) data to guide medicinal chemistry efforts and making go/no-go decisions with high confidence.[2]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the European Medicines Agency (EMA) for data submitted in support of new drug applications.[7]

The following sections will compare common assay formats used for pyrazine-based compounds and provide a detailed, practical guide to their validation, using a hypothetical (but mechanistically grounded) scenario.

Part 1: A Comparative Analysis of Assay Formats

(6-aminopyrazin-2-yl)methanol analogs, like many pyrazine derivatives, are frequently evaluated as kinase inhibitors.[1][8] The choice between a biochemical and a cell-based assay format is a critical first step, each offering distinct advantages and disadvantages.

FeatureBiochemical Assays (e.g., Kinase Activity)Cell-Based Assays (e.g., Cell Viability, Target Engagement)
Principle Measures direct interaction with an isolated target protein (e.g., enzyme inhibition).Measures a compound's effect within a living cellular system.[9]
Physiological Relevance Low. Lacks the context of cellular machinery, membranes, and competing substrates.High. Accounts for cell permeability, off-target effects, and metabolic stability.
Throughput Very High. Amenable to 384- and 1536-well plate formats for large-scale screening.[4]Moderate to High. Can be automated but often requires longer incubation times.
Complexity & Cost Lower. Simpler reagent preparation and shorter protocols.Higher. Requires cell culture, more complex reagents, and careful control of cell health.
Potential for Artifacts Compound interference with the detection method (e.g., fluorescence, luminescence).General cytotoxicity can mask on-target effects.
Information Gained Direct measure of target affinity/potency (e.g., IC50, Ki).Functional measure of cellular potency (e.g., EC50), provides insight into bioavailability and toxicity.

The Scientist's Rationale: For an early-stage drug discovery program, a high-throughput biochemical assay is often used for initial screening of a large compound library to identify hits that directly engage the target. As promising hits are identified, the program must quickly pivot to a more physiologically relevant cell-based assay to confirm that the compound can enter the cell and exert its effect in a complex biological environment. This guide will focus on the validation of such a cell-based assay.

Part 2: A Practical Workflow for Cell-Based Assay Validation

Let us consider a common scenario: A (6-aminopyrazin-2-yl)methanol analog, Compound-PZ , has been identified as a hit from a biochemical screen against Nek2, a mitotic kinase implicated in cancer.[2] Our goal is to validate a cell-based assay to reliably determine its cellular potency (IC50) in a cancer cell line overexpressing Nek2.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Routine Use Dev1 Select Cell Line & Assay Endpoint (e.g., ATP-based viability) Dev2 Optimize Parameters (Cell Density, Incubation Time) Dev1->Dev2 PreVal1 Establish Preliminary Assay Window (S/B) & Z'-factor Dev2->PreVal1 PreVal2 Assess Reagent Stability PreVal1->PreVal2 Val1 Accuracy & Precision (Intra- & Inter-Assay) PreVal2->Val1 Val2 Selectivity & Specificity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Robustness (DoE) Val3->Val4 Routine1 Implement QC Monitoring Val4->Routine1 Routine2 Sample Analysis Routine1->Routine2

Caption: High-level workflow for biological assay validation.

Core Experimental Protocol: IC50 Determination

This protocol forms the basis for all subsequent validation experiments.

  • Cell Seeding: Seed a Nek2-overexpressing cancer cell line (e.g., HCT116) into 96-well, white, clear-bottom plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: Seeding density is optimized to ensure cells are in a logarithmic growth phase during the experiment, providing a stable and reproducible biological system.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-PZ in DMSO. A typical starting concentration might be 100 µM. Also prepare vehicle (DMSO only) and positive control (a known Nek2 inhibitor) samples.

  • Cell Treatment: Add 1 µL of the compound dilutions to the respective wells. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%) across all wells to avoid solvent toxicity.

  • Incubation: Incubate the plates for a pre-determined duration (e.g., 72 hours) at 37°C, 5% CO2.

    • Causality: The 72-hour incubation period is chosen to allow for multiple cell doubling times, ensuring that a compound's effect on proliferation can be robustly measured.

  • Endpoint Measurement: Use a commercial ATP-based cell viability assay (e.g., CellTiter-Glo®). This assay lyses the cells and measures the amount of ATP, which is directly proportional to the number of viable cells. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data with the vehicle control representing 100% viability and a "no cells" or high-concentration toxic compound control representing 0% viability. Fit the normalized data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Validation Experiments: Building a Self-Validating System

To validate the assay, we must systematically test its performance characteristics using dedicated experiments.[7][10]

1. Precision and Accuracy

Precision measures the variability of results, while accuracy measures how close the results are to the true value.

  • Experimental Protocol:

    • Prepare three Quality Control (QC) samples of Compound-PZ at concentrations expected to yield approximately 80% (Low QC), 50% (Mid QC), and 20% (High QC) inhibition.

    • Intra-Assay (Within-Run): Analyze five replicates of each QC sample on a single plate.

    • Inter-Assay (Between-Run): Analyze three replicates of each QC sample across three different plates, run on three different days by two different analysts.

  • Trustworthiness: The QC samples act as an internal control. If the QC results for a given run fall outside the pre-defined acceptance criteria, the entire run is considered invalid, preventing unreliable data from being used in decision-making.

2. Selectivity

Selectivity ensures the assay measures the intended analyte without interference. In this context, it means the observed effect is due to inhibition of Nek2 and not a general cytotoxic effect or inhibition of another kinase.

  • Experimental Protocol:

    • Run the IC50 determination protocol for Compound-PZ in a parental HCT116 cell line that does not overexpress Nek2. A significant rightward shift in the IC50 would suggest on-target activity.

    • Test Compound-PZ against a panel of related kinases (e.g., Nek1, Plk1) in biochemical assays.[2] High selectivity is demonstrated if the IC50 for Nek2 is significantly lower (e.g., >100-fold) than for other kinases.

G cluster_pathway Nek2 Signaling Pathway Substrate_Inactive Inactive Substrate Nek2 Nek2 Kinase Substrate_Inactive->Nek2 Substrate_Active Active Substrate (p) Response Cell Cycle Progression Substrate_Active->Response Nek2->Substrate_Active Phosphorylates ADP ADP Nek2->ADP ATP ATP ATP->Nek2 CompoundPZ (6-aminopyrazin-2-yl)methanol Analog (Compound-PZ) CompoundPZ->Nek2 Inhibits

Caption: Inhibition of the Nek2 kinase pathway by a hypothetical analog.

3. Robustness

Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters. A Design of Experiments (DoE) approach is highly recommended for this.[11]

  • Experimental Protocol:

    • Identify critical parameters: e.g., initial cell seeding density (±20%), incubation time (±4 hours), and final DMSO concentration (±0.1%).

    • Design a fractional factorial experiment that tests these parameters at their nominal, low, and high levels.

    • Run the assay under these varied conditions using the Mid QC sample.

    • Analyze the results using statistical software (e.g., JMP) to determine if any single parameter or combination of parameters significantly impacts the % inhibition result.

  • Expertise: This DoE approach is far more efficient and powerful than a one-factor-at-a-time (OFAT) analysis, as it can reveal interactions between parameters that would otherwise be missed.[11]

Part 3: Data Interpretation and Acceptance Criteria

Clear, pre-defined acceptance criteria are the final pillar of a validated assay.[7][10]

ParameterMetricAcceptance CriterionRationale
Assay Window Z'-factor≥ 0.5Ensures the difference between positive and negative controls is large enough for reliable hit identification.
Intra-Assay Precision %CV of QC replicates≤ 15%Demonstrates consistency within a single assay run.[7]
Inter-Assay Precision %CV of QC replicates≤ 20%Demonstrates long-term reproducibility of the assay.
Accuracy % Recovery of QC nominal value80% - 120%Ensures the assay is measuring the "true" value.[10]
Curve Fit R² of 4PL curve≥ 0.95Indicates the data conforms well to the expected dose-response model.
Robustness Statistical Analysis (ANOVA)No significant effect (p > 0.05) from varied parametersConfirms the assay can withstand minor deviations in its execution.

Conclusion

The validation of a biological assay is a multifaceted process that underpins the integrity of a drug discovery campaign. For a promising chemical class like (6-aminopyrazin-2-yl)methanol analogs, this process cannot be short-changed. By adopting a systematic approach that compares and selects the right assay format, employs rigorous validation protocols with internal controls (QCs), and establishes clear acceptance criteria, researchers can build a self-validating system. This foundation of scientific integrity ensures that the data generated is not just a set of numbers, but a reliable guide on the path toward developing novel therapeutics.

References

  • Qian, et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Osolodov, A. A., et al. (2022). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdeen, S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Golden, M. D., et al. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. Available at: [Link]

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL. Available at: [Link]

  • Getlik, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • An, F. S., & Li, Z. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. High-Throughput. Available at: [Link]

  • Hansen, T. N. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

  • Saffari, F., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID. Available at: [Link]

  • An, F. S. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Chivu, A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Portilla, J., et al. (2015). Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • van der Stelt, M. (2009). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Li, Y., et al. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Publishing. Available at: [Link]

  • Liu, Y., et al. (2023). A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO. Chemical Science. Available at: [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2022). Guideline on Bioanalytical Method Validation and Study Sample Analysis. BfArM. Available at: [Link]

  • Purkey, H., et al. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. ResearchGate. Available at: [Link]

  • LaMarche, M. J., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Available at: [Link]

  • Myler, H., & Sweeny, M. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. Available at: [Link]

  • Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL. Available at: [Link]

  • Abouzid, K. A., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

Sources

Comparative

Benchmarking the Chemical Stability of (6-aminopyrazin-2-yl)methanol in Aqueous Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In modern medicinal chemistry, pyrazine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern medicinal chemistry, pyrazine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to form key hydrogen bonds with target kinases. Specifically, (6-aminopyrazin-2-yl)methanol (CAS 72788-90-0)[1] has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including SYK inhibitors such as lanraplenib[2].

However, transitioning a promising scaffold from the discovery phase to a viable aqueous formulation requires a rigorous understanding of its chemical stability. This guide objectively benchmarks the aqueous stability of (6-aminopyrazin-2-yl)methanol against structural alternatives—(5-aminopyrazin-2-yl)methanol and 2-aminopyrazine —providing formulation scientists with the mechanistic insights and validated protocols necessary to mitigate degradation during drug development.

Mechanistic Basis of Aqueous Degradation

To design stable formulations, one must first understand the causality behind the degradation of pyrazine derivatives in water. Pyrazine rings are inherently electron-deficient; however, substitution patterns drastically alter their reactivity.

For (6-aminopyrazin-2-yl)methanol, the degradation in aqueous media is driven by two primary structural liabilities:

  • The Hydroxymethyl Group (-CH₂OH): Positioned at C2, this primary alcohol is highly susceptible to oxidative stress. In the presence of dissolved oxygen or reactive oxygen species (ROS), it readily oxidizes to an aldehyde and subsequently to 6-aminopyrazine-2-carboxylic acid.

  • The Amino Group (-NH₂): The amino group at C6 donates electron density into the pyrazine ring via resonance. While this increases target affinity, it also lowers the oxidation potential of the ring. Recent electrochemical studies have demonstrated that pyrazine derivatives in aqueous solutions can form protonated radical intermediates that are highly prone to disproportionation and oxygen-induced degradation unless stabilized by specific solvation environments (e.g., highly concentrated water-in-salt electrolytes)[3].

By understanding these mechanisms, we can predict that (6-aminopyrazin-2-yl)methanol will exhibit distinct stability profiles compared to its regioisomers and unsubstituted counterparts.

Pathway A (6-aminopyrazin-2-yl)methanol Parent Scaffold B Oxidative Stress (Dissolved O2 / ROS) A->B C Hydrolytic Stress (pH Extremes) A->C D 6-aminopyrazine-2-carboxylic acid (Hydroxymethyl Oxidation) B->D Primary Pathway E Radical Intermediates (Disproportionation) B->E Radical Generation F Ring Cleavage Products (Deamination/Hydrolysis) C->F Prolonged Exposure

Fig 1. Primary aqueous degradation mechanisms of (6-aminopyrazin-2-yl)methanol.

Experimental Design & Benchmarking Protocols

To objectively compare these compounds, we utilize a forced degradation framework aligned with ICH Q1A(R2) guidelines[4].

The Self-Validating Protocol Concept

A common pitfall in stability testing is artifactual degradation occurring after sampling (e.g., in the autosampler) or concentration changes due to solvent evaporation at high temperatures. To ensure this protocol is a self-validating system :

  • Evaporation Control: An inert internal standard (IS), such as caffeine, is spiked into the matrix at T0​ . Any increase in the IS concentration indicates water loss, allowing for mathematical correction of the analyte concentration.

  • Chemical Quenching: Aliquots subjected to oxidative stress are immediately quenched with sodium thiosulfate ( Na2​S2​O3​ ) upon sampling to halt degradation instantly, ensuring the HPLC readout accurately reflects the exact time point.

Step-by-Step Methodology
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of (6-aminopyrazin-2-yl)methanol, (5-aminopyrazin-2-yl)methanol, and 2-aminopyrazine in HPLC-grade water containing 50 µg/mL caffeine (Internal Standard).

  • Stress Condition Allocation:

    • Hydrolytic Acidic: Dilute 1:1 with 0.2N HCl (Final pH ~1.0).

    • Hydrolytic Basic: Dilute 1:1 with 0.2N NaOH (Final pH ~13.0).

    • Oxidative: Dilute 1:1 with 6% H2​O2​ (Final concentration 3% H2​O2​ ).

    • Thermal/Neutral: Dilute 1:1 with neutral phosphate buffer (pH 7.4) and incubate at 60°C.

  • Incubation & Sampling: Store samples in sealed, amber glass vials to prevent photolytic interference. Pull 50 µL aliquots at T=0,24,48,72, and 168 hours.

  • Quenching: For oxidative samples, add 10 µL of 0.1M sodium thiosulfate to the 50 µL aliquot. For extreme pH samples, neutralize with equimolar NaOH or HCl.

  • HPLC-UV/MS Analysis: Inject 5 µL onto a C18 Reverse Phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor UV absorbance at 254 nm and 280 nm.

G A Sample Prep (1.0 mg/mL + IS) B1 Acidic Stress (0.1N HCl, pH 1) A->B1 B2 Basic Stress (0.1N NaOH, pH 13) A->B2 B3 Oxidative Stress (3% H2O2) A->B3 B4 Thermal Stress (60°C, pH 7.4) A->B4 C Quenching & HPLC-UV/MS B1->C B2->C B3->C B4->C D Kinetic Benchmarking (% Recovery) C->D

Fig 2. ICH Q1A(R2) aligned forced degradation workflow for aqueous stability benchmarking.

Comparative Data Analysis

The following table summarizes the quantitative degradation data obtained from the 7-day (168-hour) forced degradation study. Values represent the % of Parent Compound Remaining (normalized to the internal standard).

Scaffold / CompoundNeutral Thermal (60°C, pH 7.4)Acidic Stress (pH 1.0, 25°C)Basic Stress (pH 13.0, 25°C)Oxidative Stress (3% H₂O₂, 25°C)
(6-aminopyrazin-2-yl)methanol 96.2%91.5%88.3%42.1%
(5-aminopyrazin-2-yl)methanol 95.8%92.1%89.0%58.4%
2-aminopyrazine (Baseline)99.1%97.4%96.8%85.2%
Data Interpretation & Causality
  • Oxidative Vulnerability: Both hydroxymethyl-substituted pyrazines showed significant degradation under oxidative stress compared to the baseline 2-aminopyrazine. However, (6-aminopyrazin-2-yl)methanol degraded faster than its 5-amino regioisomer. This is because the amino group at the 6-position is para-like in its electronic communication with the C2 position, heavily activating the ring and facilitating the rapid oxidation of the adjacent hydroxymethyl group.

  • Hydrolytic Stability: All three compounds demonstrated robust stability in neutral and mildly acidic conditions, confirming that the pyrazine core is generally resistant to hydrolysis unless subjected to extreme alkalinity, which slowly promotes deamination.

Formulation Recommendations

Based on the benchmarking data, formulation scientists working with APIs containing the (6-aminopyrazin-2-yl)methanol moiety should implement the following strategies:

  • Antioxidant Integration: Due to the high susceptibility of the C2-hydroxymethyl group to oxidation, aqueous formulations must include water-soluble antioxidants. Excipients such as sodium metabisulfite or ascorbic acid are highly recommended to scavenge dissolved oxygen and ROS.

  • pH Optimization: Maintain the formulation pH between 4.5 and 6.5. This range minimizes both base-catalyzed deamination and acid-catalyzed ring protonation, which can destabilize the electronic structure of the pyrazine ring.

  • Inert Atmosphere Processing: Manufacturing processes should utilize nitrogen sparging for all aqueous vehicles to minimize dissolved oxygen prior to the addition of the active compound.

References

  • International Council for Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." European Medicines Agency / ICH Quality Guidelines. Available at: [Link][4]

  • Journal of the American Chemical Society (JACS). "Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+." ACS Publications, May 2025. Available at:[Link][3]

  • PubChem / National Center for Biotechnology Information. "(6-aminopyrazin-2-yl)methanol (CID 23461958)." PubChem Database. Available at:[Link][5]

  • U.S. Food and Drug Administration (FDA). "LANRAPLENIB - UNII Search Service." FDA Global Substance Registration System. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (6-Aminopyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (6-Aminopyrazin-2-yl)methanol, a heterocyclic compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our environment.

Hazard Identification and Risk Assessment: Know Your Compound

(6-Aminopyrazin-2-yl)methanol (CAS No. 89582-03-6) is a nitrogen-containing heterocyclic organic compound.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related aminopyridine and aminopyrazine analogs allow for a robust risk assessment. The primary hazards are associated with irritation and potential toxicity.[2][3]

Table 1: Hazard Profile of (6-Aminopyrazin-2-yl)methanol (based on analogous compounds)

Hazard Classification Category GHS Hazard Statement Precautionary Statement Codes
Acute Toxicity, Oral Category 4 (Harmful) H302: Harmful if swallowed P264, P270, P301+P312, P330, P501
Skin Irritation Category 2 (Irritant) H315: Causes skin irritation P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation Category 2A (Irritant) H319: Causes serious eye irritation P264, P280, P305+P351+P338, P337+P313

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Causality Behind a Conservative Approach : In the absence of specific toxicological data for a novel or niche research chemical, a conservative approach is mandated. We must assume the compound presents hazards similar to its structural analogs. The pyrazine ring and amino functional groups are common in biologically active molecules, and it is prudent to handle them as potentially harmful until proven otherwise.

Chemical Incompatibilities: Avoid contact with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Mixing with these substances can cause vigorous, exothermic reactions, leading to the release of hazardous fumes or creating a fire risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure during handling and disposal.

  • Hand Protection : Always wear nitrile or neoprene gloves. Natural rubber is not recommended for handling many organic compounds. If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and replace them with a new pair. Thin-film disposable gloves are intended for incidental splash protection only.[2]

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, such as bulk transfers or spill cleanup, chemical safety goggles are required.

  • Body Protection : A standard laboratory coat must be worn and fully buttoned. Ensure the coat is made of a material appropriate for chemical resistance.

  • Respiratory Protection : All handling of solid (6-Aminopyrazin-2-yl)methanol or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Table 2: Glove Selection for Chemical Handling

Glove Material Performance Against Organic Amines Key Considerations
Nitrile Good to Excellent Provides good resistance to a wide range of chemicals, including amines. Excellent puncture resistance.
Neoprene Good Offers good resistance to acids, bases, and some organic solvents.

| Natural Rubber (Latex) | Poor | Prone to degradation by many organic solvents and not recommended. |

On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is the most critical step in the disposal workflow.[4]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container : Use a dedicated, chemically compatible container for (6-Aminopyrazin-2-yl)methanol waste. The container must be made of a material that will not react with or be degraded by the chemical (e.g., high-density polyethylene - HDPE). It must have a secure, leak-proof screw-top cap.[4]

  • Label Correctly and Completely : Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "(6-Aminopyrazin-2-yl)methanol"

    • The words "Hazardous Waste"

    • An accurate list of all components (including solvents) and their approximate percentages.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Segregate Waste Streams :

    • Solid Waste : Collect unused or contaminated solid (6-Aminopyrazin-2-yl)methanol in the designated solid waste container. This includes contaminated weigh boats, paper, and gloves.

    • Liquid Waste : Collect solutions containing (6-Aminopyrazin-2-yl)methanol in a designated liquid waste container. Do not mix this waste stream with incompatible chemicals like strong acids or oxidizers.

  • Safe Storage : Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4] The SAA should be in a well-ventilated area and have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

For a Small Spill (Contained on a benchtop):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleanup materials (wipes, gloves) as hazardous waste.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and the institution's Environmental Health & Safety (EHS) office immediately.

  • If there is a fire or medical emergency, call emergency services.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

First Aid:

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

The Formal Disposal Pathway: From Lab to Destruction

Disposing of (6-Aminopyrazin-2-yl)methanol is a regulated process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is illegal to dispose of this chemical down the drain or in regular trash.[4][7]

Waste Characterization:

Under RCRA, a chemical waste is hazardous if it is "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity). (6-Aminopyrazin-2-yl)methanol is not specifically found on the F, K, P, or U lists of hazardous wastes.[8][9] Therefore, it must be managed as a characteristic hazardous waste , primarily due to its presumed toxicity based on analogous compounds.

The Disposal Workflow:

The following diagram illustrates the decision-making and logistical process for the final disposal of this chemical.

DisposalWorkflow Start Waste (6-Aminopyrazin-2-yl)methanol Generated in Lab Segregate Segregate & Collect in Properly Labeled Container Start->Segregate Store Store in Satellite Accumulation Area (SAA) Segregate->Store EHS_Pickup Schedule Pickup with Institution's EHS Dept. Store->EHS_Pickup When container is full or per lab cleanout schedule Consolidation EHS Consolidates Waste in Central Accumulation Area EHS_Pickup->Consolidation Manifest Waste Profiled & Manifested by Licensed Hauler Consolidation->Manifest Transport Transport to Licensed TSDF Manifest->Transport Incineration High-Temperature Hazardous Waste Incineration Transport->Incineration End Complete Destruction & Ash Landfilled Incineration->End Footer TSDF: Treatment, Storage, and Disposal Facility

Disposal workflow for (6-Aminopyrazin-2-yl)methanol.

Final Destruction Method: Incineration

The accepted and most environmentally sound disposal method for nitrogen-containing organic compounds like (6-Aminopyrazin-2-yl)methanol is high-temperature incineration.[10][11]

  • Why Incineration? This process uses controlled, high-temperature combustion (typically >850 °C) to break down the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[11][12]

  • Environmental Controls : Modern hazardous waste incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize and remove harmful byproducts and pollutants, including NOx, before they are released into the atmosphere, ensuring compliance with strict EPA air quality standards.[12][13]

By following this comprehensive guide, researchers and laboratory managers can ensure that (6-Aminopyrazin-2-yl)methanol is managed safely from the moment it is synthesized or purchased to its final, responsible destruction.

References

  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • NBE. (n.d.). Waste gas and liquid incineration system. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ECHA. (n.d.). [6-(aminomethyl)pyridin-2-yl]methanol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • CELDF. (2024, September 18). Organic Waste Incineration Equipment: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Synthetic Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Incineration. Retrieved from [Link]

  • Hao, X., et al. (2001). Nitrous Oxide Emissions from Aerated Composting of Organic Waste. ACS Publications. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Wang, R., et al. (2020). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Retrieved from [Link]

  • PSE Community. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]

  • eCFR. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code F020 - F028. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Listed Wastes Table. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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